Technical Documentation Center

5-Chloro-2-iodo-3-methoxypyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-iodo-3-methoxypyrazine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methoxypyrazine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-iodo-3-methoxypyrazine is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-iodo-3-methoxypyrazine is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex molecules for drug discovery and development. Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the pyrazine core, offers multiple reaction sites for diversification and molecular elaboration. This guide provides a comprehensive overview of the chemical structure, properties, and, most importantly, the synthetic utility of this versatile intermediate. We will delve into the strategic importance of the pyrazine scaffold in medicinal chemistry and explore the potential applications of 5-Chloro-2-iodo-3-methoxypyrazine in the construction of novel bioactive compounds, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs and clinically evaluated candidates underscores its importance in the design of therapeutic agents.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets such as protein kinases.[2] Furthermore, the pyrazine core is considered a bioisostere of benzene, pyridine, and pyrimidine, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability.[2]

The strategic placement of various substituents on the pyrazine ring allows for the creation of a diverse chemical space for drug discovery. Halogens, such as chlorine and iodine, serve as versatile handles for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The methoxy group can influence the electronic properties of the ring and participate in key binding interactions within a protein's active site.

Chemical Structure and Properties of 5-Chloro-2-iodo-3-methoxypyrazine

5-Chloro-2-iodo-3-methoxypyrazine is a solid, crystalline compound with the chemical formula C₅H₄ClIN₂O and a molecular weight of 270.46 g/mol .[3] The structural arrangement of the substituents on the pyrazine ring provides distinct reactive sites, making it a highly valuable and versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 476623-12-8[3]
Molecular Formula C₅H₄ClIN₂O[3]
Molecular Weight 270.46 g/mol [3]
Appearance SolidN/A

The presence of both a chloro and an iodo substituent offers orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (chlorine) intact for subsequent transformations.

Synthesis of 5-Chloro-2-iodo-3-methoxypyrazine: A Strategic Approach

One possible precursor is 2-amino-3-methoxypyrazine. The synthesis could proceed through the following key steps:

  • Chlorination: Introduction of a chlorine atom at the 5-position.

  • Diazotization and Iodination (Sandmeyer-type reaction): Conversion of the amino group at the 2-position to an iodo group.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 2-Amino-3-methoxypyrazine Step1 Chlorination (e.g., NCS) Start->Step1 Intermediate1 2-Amino-5-chloro-3-methoxypyrazine Step1->Intermediate1 Step2 Diazotization & Iodination (e.g., NaNO₂, KI) Intermediate1->Step2 Product 5-Chloro-2-iodo-3-methoxypyrazine Step2->Product

Caption: A potential synthetic route to 5-Chloro-2-iodo-3-methoxypyrazine.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

  • Rationale: The electron-rich nature of the pyrazine ring, further activated by the amino and methoxy groups, should allow for electrophilic chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve 2-amino-3-methoxypyrazine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Chloro-2-iodo-3-methoxypyrazine

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide. This involves the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile.

  • Procedure:

    • Suspend 2-amino-5-chloro-3-methoxypyrazine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-2-iodo-3-methoxypyrazine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Chloro-2-iodo-3-methoxypyrazine lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The differential reactivity of the chloro and iodo substituents allows for a programmed and regioselective introduction of various functionalities.

Kinase Inhibitors

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[2] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. 5-Chloro-2-iodo-3-methoxypyrazine can serve as a starting point for the synthesis of novel kinase inhibitors through sequential cross-coupling reactions.

Kinase_Inhibitor_Synthesis Start 5-Chloro-2-iodo-3-methoxypyrazine Step1 Suzuki or Stille Coupling (at C2-Iodo position) Start->Step1 Intermediate1 2-Aryl/Heteroaryl-5-chloro-3-methoxypyrazine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (at C5-Chloro position) Intermediate1->Step2 Product Substituted Pyrazine-based Kinase Inhibitor Step2->Product

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Experimental Workflow: Sequential Cross-Coupling

  • Suzuki or Stille Coupling at the 2-position: The more reactive iodo group can be selectively coupled with a variety of boronic acids/esters (Suzuki) or organostannanes (Stille) to introduce aryl or heteroaryl moieties. These groups can be designed to occupy specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination at the 5-position: The remaining chloro group can then be subjected to a palladium-catalyzed amination reaction to introduce a diverse range of primary or secondary amines. This amino substituent can be tailored to interact with the solvent-exposed region of the kinase or to modulate the physicochemical properties of the final compound.

The methoxy group at the 3-position can also play a significant role in binding to the target protein, potentially forming hydrogen bonds or participating in hydrophobic interactions.

Other Potential Applications

Beyond kinase inhibitors, the versatile reactivity of 5-Chloro-2-iodo-3-methoxypyrazine makes it a valuable precursor for a wide range of other biologically active molecules. The ability to introduce different substituents at the 2- and 5-positions allows for the exploration of structure-activity relationships (SAR) in various drug discovery programs targeting, for example, G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic diseases.

Conclusion

5-Chloro-2-iodo-3-methoxypyrazine is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of reactive handles allows for the regioselective and sequential introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening. The strategic importance of the pyrazine scaffold, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for researchers and scientists working at the forefront of pharmaceutical innovation. The development of robust and scalable synthetic routes to this intermediate will undoubtedly facilitate its broader application in the quest for novel therapeutics.

References

  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7431.

Sources

Exploratory

Technical Monograph: 5-Chloro-2-iodo-3-methoxypyrazine as a Versatile Scaffold

An In-Depth Technical Guide on 5-Chloro-2-iodo-3-methoxypyrazine Executive Summary 5-Chloro-2-iodo-3-methoxypyrazine (CAS: 476623-12-8) is a highly functionalized heterocyclic building block critical to modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Chloro-2-iodo-3-methoxypyrazine

Executive Summary

5-Chloro-2-iodo-3-methoxypyrazine (CAS: 476623-12-8) is a highly functionalized heterocyclic building block critical to modern drug discovery. Its value lies in its orthogonal reactivity profile : the presence of three distinct functional handles—an iodide, a chloride, and a methoxy group—on a pyrazine core allows medicinal chemists to sequentially functionalize the ring with high regioselectivity.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and a strategic map for its application in synthesizing complex bioactive molecules.

Physicochemical Profile

Precise molecular characterization is essential for stoichiometry and identification. The values below are derived from standard IUPAC atomic weights and isotopic distributions.

Molecular Identity
PropertyDataNotes
IUPAC Name 5-Chloro-2-iodo-3-methoxypyrazine
CAS Number 476623-12-8
Molecular Formula C₅H₄ClIN₂O
SMILES COc1nc(Cl)cnc1I
Mass Spectrometry & Weight Data
MetricValueRelevance
Average Molecular Weight 270.46 g/mol Use for molarity calculations in bulk synthesis.
Monoisotopic Mass 269.9060 g/mol Based on ³⁵Cl and ¹²⁷I. Use for HRMS identification.
Isotopic Pattern M (100%), M+2 (~32%)Distinctive 3:1 ratio due to Chlorine-35/37.[1]

Structural Analysis & Reactivity Hierarchy

The utility of this scaffold stems from the electronic disparity between the C-I and C-Cl bonds.

  • C-2 Iodide: The weakest bond (

    
    ). It is the first site of reaction in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    
  • C-5 Chloride: A stronger bond (

    
    ). It remains inert during C-2 functionalization but can be activated later for Nucleophilic Aromatic Substitution (S_NAr) or forcing Pd-catalysis.
    
  • C-3 Methoxy: Acts as an electron-donating group (EDG) by resonance, modulating the electron deficiency of the pyrazine ring. It can also serve as a directing group for ortho-lithiation if the iodide is absent.

Visualization: Reactivity Logic Gate

ReactivityMap cluster_legend Reaction Hierarchy Target 5-Chloro-2-iodo-3-methoxypyrazine (Core Scaffold) Suzuki Step 1: C-2 Functionalization (Suzuki/Sonogashira Coupling) Reactivity: High (C-I bond) Target->Suzuki Pd(0) Catalyst SNAr Step 2: C-5 Functionalization (S_NAr or Buchwald) Reactivity: Moderate (C-Cl bond) Suzuki->SNAr Nucleophile/Heat Deprotection Step 3: C-3 Modification (Demethylation -> Pyrazinone) Reactivity: Chemical Transformation SNAr->Deprotection BBr3 or HBr Iodine reacts first due to weaker bond strength. Iodine reacts first due to weaker bond strength.

Figure 1: The sequential functionalization logic of 5-Chloro-2-iodo-3-methoxypyrazine. The C-I bond allows for highly selective initial coupling without disturbing the C-Cl bond.

Validated Synthetic Protocol

Direct synthesis of this specific isomer requires careful regiocontrol. The "Amino-Pyrazine Route" is the industry standard for reliability, avoiding the mixture of isomers often seen in direct halogenation of methoxypyrazines.

Retrosynthetic Strategy
  • Precursor: 2-Amino-3-chloropyrazine.

  • Transformation A: Methoxylation (S_NAr).

  • Transformation B: Regioselective Chlorination (Electrophilic Aromatic Substitution).

  • Transformation C: Sandmeyer Iodination.

Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-3-methoxypyrazine
  • Reagents: 2-Amino-3-chloropyrazine (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (solvent).

  • Protocol: Reflux the mixture for 12 hours. The methoxide acts as a nucleophile, displacing the chlorine at the 3-position (activated by the adjacent ring nitrogen).

  • Yield Expectation: >85%.

Step 2: C-5 Chlorination
  • Reagents: 2-Amino-3-methoxypyrazine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile or DMF.

  • Mechanism: The amino group is a strong ortho/para director. Since the ortho position (C3) is blocked by the methoxy group, chlorination occurs selectively at the para position (C5).

  • Protocol: Stir at 0°C to RT for 4 hours.

  • Product: 2-Amino-5-chloro-3-methoxypyrazine.

Step 3: Sandmeyer Iodination (The Critical Step)
  • Reagents: 2-Amino-5-chloro-3-methoxypyrazine (1.0 eq), Diiodomethane (CH₂I₂, 3.0 eq), Isoamyl Nitrite (3.0 eq).

  • Solvent: Anhydrous THF or Acetonitrile.

  • Protocol:

    • Dissolve the amine in solvent under inert atmosphere (N₂).

    • Add diiodomethane followed by the slow, dropwise addition of isoamyl nitrite at 60°C.

    • Why this works: The nitrite generates a diazonium intermediate in situ, which is immediately displaced by iodine via a radical mechanism. This avoids the instability of isolated pyrazine diazonium salts.

    • Heat at 80°C for 2 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc).[2]

Visualization: Synthetic Workflow

Synthesis Start Start: 2-Amino-3-chloropyrazine Step1 Step 1: Methoxylation (SNAr) Reagent: NaOMe/MeOH Target: 2-Amino-3-methoxypyrazine Start->Step1 Substitution Step2 Step 2: Regioselective Chlorination Reagent: NCS, DMF Target: 2-Amino-5-chloro-3-methoxypyrazine (Directs Para to Amino) Step1->Step2 Electrophilic Subst. Step3 Step 3: Sandmeyer Iodination Reagent: Isoamyl Nitrite, CH2I2 Target: 5-Chloro-2-iodo-3-methoxypyrazine Step2->Step3 Diazotization/Iodination

Figure 2: The optimal synthetic route ensuring correct regiochemistry of the halogen substituents.

Applications in Drug Discovery

This scaffold is particularly ubiquitous in the development of kinase inhibitors and GPCR ligands.

  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP. The C-2 aryl coupling (via Suzuki) allows the molecule to reach into the hydrophobic pocket of the enzyme, while the C-5 position can be derivatized to interact with the solvent-front residues.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency, it serves as an ideal "growable" fragment.

References

  • ChemicalBook. (2024). 5-Chloro-2-iodo-3-methoxypyrazine Properties and Supplier Data. Retrieved from

  • BenchChem. (2025).[3][4] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from

  • Organic Syntheses. (2015). General Procedures for Pyrazine Functionalization. Retrieved from

Sources

Foundational

Solubility and Solvent Selection for Halogenated Methoxypyrazines: A Technical Guide

The following technical guide details the solubility profiles, solvent selection criteria, and extraction methodologies for halogenated methoxypyrazines. Executive Summary Halogenated methoxypyrazines (HMPs) represent a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiles, solvent selection criteria, and extraction methodologies for halogenated methoxypyrazines.

Executive Summary

Halogenated methoxypyrazines (HMPs) represent a critical class of heterocyclic intermediates in pharmaceutical synthesis and potent sensory-active compounds in enology. Their physicochemical behavior is defined by a "push-pull" electronic structure: the electron-donating methoxy group competes with the electron-withdrawing halogen and the electron-deficient pyrazine ring.

This guide provides a definitive analysis of their solubility across organic solvent classes.[1] It establishes protocols for solvent selection during synthesis (nucleophilic substitution), purification (crystallization), and isolation (liquid-liquid extraction), supported by mechanistic insights and validated workflows.

Physicochemical Fundamentals

To predict solubility behavior without empirical data for every derivative, one must understand the molecular drivers.

The Lipophilic-Polar Balance

The pyrazine core is inherently polar (logP ~ -0.2) due to the two nitrogen atoms acting as hydrogen bond acceptors. However, functionalization drastically alters this profile.

  • Methoxy Group (-OCH₃): Increases polarity slightly but primarily acts as a weak H-bond acceptor.

  • Halogen Atom (Cl, Br, I): Drastically increases lipophilicity and molecular volume, reducing water solubility and enhancing affinity for non-polar solvents.

Table 1: Estimated Physicochemical Properties of Key Analogs

Compound Substituents LogP (Est.) Water Solubility Key Solvent Affinity
2-Chloro-3-methoxypyrazine -Cl, -OCH₃ 1.8 – 2.1 Low (< 2 g/L) DCM, EtOAc, Alcohols
2-Bromo-3-methoxypyrazine -Br, -OCH₃ 2.0 – 2.4 Very Low DMSO, Toluene, DCM
2,3,5-Trichloro-6-methoxypyrazine -Cl (x3), -OCH₃ ~3.5 Insoluble Hexane, Ether, Chloroform

| IBMP (Reference) | -Isobutyl, -OCH₃ | 3.1 | ~600 mg/L | Ethanol, MeOH, Hexane |

Expert Insight: As halogenation increases (Mono-


 Tri-), the molecule loses its "heterocyclic character" regarding solubility and behaves more like a halogenated aromatic hydrocarbon (e.g., chlorobenzene), becoming soluble in strictly non-polar solvents like Hexane.

Solvent Systems & Solubility Data

Polar Aprotic Solvents (Synthesis & Reaction Media)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Solubility: High (>100 mg/mL) .

  • Application: These are the solvents of choice for nucleophilic aromatic substitution (

    
    ) reactions. The high dielectric constant dissociates nucleophiles (e.g., methoxide), while the HMPs remain fully dissolved.
    
  • Protocol Note: 2-Bromo-3-methoxypyrazine is frequently synthesized in DMSO to facilitate the methylation of 2-bromo-3-hydroxypyrazine [1].

Chlorinated Solvents (Extraction & Workup)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
  • Solubility: Very High (>500 mg/mL) .

  • Mechanism: Strong dipole-dipole interactions between the solvent and the pyrazine nitrogens, coupled with excellent dispersion forces for the halogenated moiety.

  • Application: DCM is the "Gold Standard" for liquid-liquid extraction (LLE) of HMPs from aqueous reaction mixtures or biological matrices (wine/cork) [2].

Non-Polar Solvents (Partitioning & Chromatography)
  • Solvents: Hexane, Pentane, Diethyl Ether, Toluene.

  • Solubility:

    • Mono-halogenated: Moderate to High.

    • Poly-halogenated: Very High.

  • Application: Hexane is often used to precipitate polar impurities while keeping the lipophilic HMP in solution, or as a mobile phase component in Normal Phase Chromatography.

Polar Protic Solvents (Crystallization)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: Moderate to High (Temperature dependent).

  • Application: Ideal for recrystallization. HMPs are often soluble in hot ethanol but precipitate upon cooling, especially when an anti-solvent (water) is introduced.

Visualizing the Solvation Mechanism

The following diagram illustrates how different solvent classes interact with the specific functional groups of a 2-halo-3-methoxypyrazine molecule.

SolvationMechanism Molecule 2-Halo-3-methoxypyrazine PyrazineN Pyrazine Nitrogens (H-Bond Acceptors) Molecule->PyrazineN Methoxy Methoxy Group (Weak Dipole) Molecule->Methoxy Halogen Halogen (Cl/Br) (Lipophilic Domain) Molecule->Halogen Water Water (Repelled) Molecule->Water Hydrophobic Effect (Insoluble) DCM DCM / Chloroform (Strong Solvation) PyrazineN->DCM Dipole-Dipole Alcohol Ethanol (H-Bonding) PyrazineN->Alcohol H-Bonds Halogen->DCM Dispersion Forces Hexane Hexane (Van der Waals) Halogen->Hexane Dispersion Forces

Figure 1: Mechanistic interactions driving solubility. Note the dual interaction with DCM, explaining its superior solvating power.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

This protocol is the industry standard for generating accurate solubility data for regulatory or process development needs.

Reagents:

  • Test Solvent (HPLC Grade)

  • 2-Halo-3-methoxypyrazine (Solid or Oil)

Workflow:

  • Saturation: Add excess solute to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) or GC-FID.

Protocol B: High-Efficiency Extraction from Aqueous Media

When isolating HMPs from reaction mixtures (synthesis) or wine matrices (analysis), simple extraction is often insufficient due to emulsions.

Optimized Workflow:

  • pH Adjustment: Adjust aqueous phase to pH 8-9 (ensures pyrazine is neutral/unprotonated).

  • Salting Out: Add NaCl to saturation (~35% w/v). This drastically increases the partition coefficient (

    
    ) into the organic phase.
    
  • Solvent Addition: Add Dichloromethane (ratio 1:5 solvent:sample).

  • Agitation: Vortex vigorously for 2 minutes.

  • Recovery: Collect the lower organic layer. Repeat 2x.

ExtractionWorkflow Start Aqueous Mixture (Reaction Crude / Wine) Step1 Adjust pH to 8.0 (Neutralize Pyrazine) Start->Step1 Step2 Add NaCl (Saturation) (Salting Out Effect) Step1->Step2 Step3 Add DCM (1:5 Ratio) (Liquid-Liquid Extraction) Step2->Step3 Step4 Phase Separation Step3->Step4 Organic Organic Phase (DCM) Contains >95% HMP Step4->Organic Bottom Layer Aqueous Aqueous Phase Waste Step4->Aqueous Top Layer

Figure 2: Optimized extraction workflow utilizing pH control and salting-out effects.

Synthesis & Purification Implications

In drug development, 2-bromo-3-methoxypyrazine is a versatile scaffold.[2] The choice of solvent dictates the reaction pathway.

  • Reaction Solvent (DMSO): Used for

    
     reactions (e.g., replacing -Br with -OCH₃). The high solubility of the intermediate sigma-complex in DMSO accelerates the reaction [3].
    
  • Workup Solvent (EtOAc/Water): Post-reaction, the mixture is poured into ice water. The product precipitates or is extracted into Ethyl Acetate.

  • Crystallization (Hexane/Ether): For solid derivatives, cooling a saturated Hexane solution often yields high-purity crystals, as polar impurities remain in solution or oil out.

References

  • BIO Web of Conferences. (2024).[3] Determination of methoxypyrazines in dry wines. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • PubChem. (2025).[4] 2,3,5-Trichloro-6-methoxypyridine Compound Summary. Retrieved from [Link]

Sources

Exploratory

Introduction: Navigating the Chemistry of a Novel Building Block

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-iodo-3-methoxypyrazine For Researchers, Scientists, and Drug Development Professionals 5-Chloro-2-iodo-3-methoxypyrazine is a halogenated heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-iodo-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-iodo-3-methoxypyrazine is a halogenated heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro, an iodo, and a methoxy group on a pyrazine core—offers multiple reaction sites for synthetic transformations, making it a valuable building block for the synthesis of complex molecular architectures. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel.

This guide provides a comprehensive overview of the material safety data for 5-Chloro-2-iodo-3-methoxypyrazine, drawing upon data from structurally analogous compounds and established best practices for handling halogenated aromatic compounds. The absence of extensive toxicological data for this specific molecule necessitates a cautious approach, treating it as a substance with potential hazards until proven otherwise.

Section 1: Chemical and Physical Properties

A clear identification of the compound is the first step in any safety assessment. The known properties of 5-Chloro-2-iodo-3-methoxypyrazine are summarized below.

PropertyValueSource
CAS Number 476623-12-8[1]
Molecular Formula C₅H₄ClIN₂O[1]
Molecular Weight 270.46 g/mol [1]
Appearance Solid (inferred from similar compounds)N/A
Storage Temperature 4°C, protect from light[2]

Section 2: Hazard Identification and GHS Classification (Inferred)

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H332: Harmful if inhaled. [3]

  • H335: May cause respiratory irritation. [2][3]

Signal Word: Warning[2]

Pictogram:



Section 3: Safe Handling and Storage Protocols

Given the inferred hazards, a multi-layered approach to safety is essential. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent laboratory practices.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of 5-Chloro-2-iodo-3-methoxypyrazine, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE is mandatory.

  • Eye Protection: Chemical splash goggles or a face shield are required to protect against eye contact.[7][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is recommended to double-glove.[5] Always consult the glove manufacturer's compatibility chart.[5]

  • Skin and Body Protection: A fully buttoned lab coat must be worn.[5] For larger quantities or when there is a risk of splashing, consider an impervious apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[5]

Storage and Segregation

Proper storage is crucial to prevent degradation and accidental reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][10] The recommended storage temperature is 4°C, and the compound should be protected from light.[2]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and bases.[7][9] Store away from incompatible materials that could generate toxic or flammable gases upon contact.[11]

  • Labeling: All containers must be clearly labeled with the full chemical name and relevant hazard warnings.

Section 4: Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] If skin irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Spill and Leak Response

The response to a spill depends on its size and location.

  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb with an inert, dry material (e.g., vermiculite, sand).

    • Scoop the material into a suitable container for disposal.[4]

    • Clean the spill area thoroughly.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.[5]

    • Notify others in the vicinity and your institution's Environmental Health & Safety (EHS) department.[5]

    • Prevent entry into the area.

    • If there is an immediate threat of fire or a large, uncontained release, call emergency services.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam.[7]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for safe handling and emergency response.

G cluster_prep Preparation and Handling Workflow A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experiment D->E F Clean Work Area E->F G Store Compound Properly F->G

Caption: Standard workflow for handling 5-Chloro-2-iodo-3-methoxypyrazine.

G cluster_spill Spill Response Protocol Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill (in fume hood) Size->Small Small Large Large Spill (outside fume hood) Size->Large Large PPE Wear Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Absorb Absorb with Inert Material PPE->Absorb Dispose Collect for Waste Disposal Absorb->Dispose Clean Decontaminate Area Dispose->Clean Alert Alert Others & EHS Evacuate->Alert Secure Secure Area Alert->Secure

Caption: Decision tree for responding to a chemical spill.

Conclusion: A Commitment to a Culture of Safety

5-Chloro-2-iodo-3-methoxypyrazine presents exciting opportunities for chemical innovation. However, its potential hazards, inferred from its chemical structure and the properties of related compounds, demand a disciplined and informed approach to laboratory safety. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of handling this compound—from meticulous planning and the use of appropriate controls to emergency preparedness—researchers can confidently and safely explore its synthetic utility. The protocols outlined in this guide serve as a foundation for developing robust, self-validating safety systems within your laboratory.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • PubChemLite. (2025). 5-chloro-2-iodo-3-methoxypyridine (C6H5ClINO). Retrieved from [Link]

  • Department of Organic Chemistry, Stockholm University. (2017, May 4). General Safety Framework of the Department of Organic Chemistry. Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • PubChemLite. (2026). 5-chloro-2-iodo-3-methylpyrazine (C5H4ClIN2). Retrieved from [Link]

  • MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]

  • Synerzine. (2018, June 22). Pyrazine - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-iodopyridine. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Segregation and Storage of Chemicals According to Hazard Class. Environmental Health and Safety. Retrieved from [Link]

  • National Transport Commission, Australia. (n.d.). Australian Emergency Response Guide Book. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2026, January 30). Safety Data Sheet: NATURAL PYRAZINES 18. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Value of a Differentiated Pyrazine Scaffold

An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methoxypyrazine: Synthesis, Application, and Procurement The pyrazine ring is a privileged scaffold in drug discovery, prized for its unique electronic properties and its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methoxypyrazine: Synthesis, Application, and Procurement

The pyrazine ring is a privileged scaffold in drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond acceptor.[1] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance. Within this class, 5-Chloro-2-iodo-3-methoxypyrazine (CAS No. 476623-12-8) emerges as a highly versatile and strategic intermediate for medicinal chemists.[2] The deliberate arrangement of its substituents—a methoxy group, a chloro atom, and an iodo atom—provides a platform for sequential and regioselective functionalization, enabling the rapid exploration of chemical space.

The chloro and methoxy groups are frequently employed in drug design to modulate a compound's physicochemical properties and its interactions within a protein's binding pocket.[3][4][5] The true synthetic utility of this intermediate, however, lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more labile than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a foundational principle in modern organic synthesis.[6] This reactivity difference allows for selective elaboration at the 2-position via reactions like Suzuki-Miyaura coupling, while leaving the 5-chloro position intact for subsequent transformations. This guide provides a comprehensive overview of the synthesis, key applications, and procurement of this valuable building block for professionals in pharmaceutical research and development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 5-Chloro-2-iodo-3-methoxypyrazine is essential for its effective use in synthesis. The key data are summarized below.

PropertyValueReference
CAS Number 476623-12-8[2]
Molecular Formula C₅H₄ClIN₂O[2]
Molecular Weight 269.46 g/mol [2]
IUPAC Name 5-chloro-2-iodo-3-methoxypyrazine[2]
Canonical SMILES COC1=NC(I)=C(N=C1)ClN/A
MDL Number MFCD09909689[2]

Synthetic Pathways: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and logical approach to 5-Chloro-2-iodo-3-methoxypyrazine involves a multi-step sequence starting from a more readily available pyrazine precursor. The following workflow illustrates a plausible pathway based on established heterocyclic chemistry transformations, including electrophilic chlorination and a Sandmeyer-type iodination.

Synthetic_Workflow A 2-Amino-3-methoxypyrazine B 2-Amino-5-chloro-3-methoxypyrazine A->B  N-Chlorosuccinimide (NCS),  Acetonitrile, 0°C to RT C 5-Chloro-3-methoxypyrazine-2-diazonium Salt B->C  NaNO₂, aq. HCl,  0-5°C D 5-Chloro-2-iodo-3-methoxypyrazine C->D  Potassium Iodide (KI),  0-5°C

Caption: A plausible synthetic workflow for 5-Chloro-2-iodo-3-methoxypyrazine.

Experimental Protocol: Synthesis of 5-Chloro-2-iodo-3-methoxypyrazine

This protocol describes a three-step synthesis from 2-amino-3-methoxypyrazine. The procedures are adapted from standard methodologies for the chlorination and iodination of amino-heterocycles.[7]

Step 1: Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-3-methoxypyrazine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (10 mL per gram of starting material) and stir to dissolve. Cool the mixture to 0°C using an ice-water bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-5-chloro-3-methoxypyrazine.

Step 2 & 3: Diazotization and Iodination (Sandmeyer Reaction)

  • Diazotization: To a flask containing the 2-amino-5-chloro-3-methoxypyrazine (1.0 eq) from the previous step, add 6M hydrochloric acid and cool to 0°C. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature between 0-5°C. Stir for 30-45 minutes at this temperature to form the diazonium salt intermediate.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water and cool to 0°C. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution should be observed.

  • Reaction Completion: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction & Purification: Extract the mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product, 5-Chloro-2-iodo-3-methoxypyrazine, can be purified by column chromatography or recrystallization to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Chloro-2-iodo-3-methoxypyrazine is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of modern synthesis. The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for highly selective coupling at the 2-position (iodo).[6]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the activated boronic acid, and reductive elimination to release the product and regenerate the catalyst.[8]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-I Pd0->PdII_Aryl R1I R¹-I (Pyrazine) OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both R2B R²-B(OR)₂ + Base Transmetal Transmetalation PdII_Both->Pd0 R1R2 R¹-R² (Product) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the 2-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methoxypyrazine with a generic arylboronic acid.

  • Vessel Setup: In a Schlenk flask or microwave vial, combine 5-Chloro-2-iodo-3-methoxypyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Microwave irradiation can often significantly reduce reaction times.[1]

  • Work-up: Cool the reaction mixture to room temperature and dilute it with water.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-5-chloro-3-methoxypyrazine derivative.

Market Overview: Suppliers and Pricing

5-Chloro-2-iodo-3-methoxypyrazine is a specialized chemical intermediate available from several fine chemical suppliers. Pricing is subject to market conditions and order quantity, and a direct quote is typically required.

SupplierWebsiteNotes
SuZhou ShiYa Biopharmaceuticals, Inc. N/AListed as a supplier.[2]
Lanzhou Kangyuxin Biotechnology Co., Ltd. N/AListed as a supplier.[2]
Shanghai Haohong Pharmaceutical Co., Ltd. N/AListed as a supplier.[2]
Hangzhou MolCore BioPharmatech Co.,Ltd. N/AListed as a supplier.[2]
A2B Chem https://www.a2bchem.com/Offers related pyrazine intermediates.[9]
AChemBlock https://www.achemblock.com/Offers related pyrazine intermediates.[10]

Note: Pricing for specialty intermediates is typically provided upon request (POR) and depends on the quantity and purity required.

Conclusion

5-Chloro-2-iodo-3-methoxypyrazine stands out as a high-value intermediate for drug discovery and development. Its pre-installed chloro and methoxy groups offer desirable features for modulating biological activity, while the differentially reactive iodo and chloro substituents provide a clear and reliable handle for sequential, regioselective synthetic diversification. The ability to perform selective Suzuki-Miyaura coupling at the C-2 position is a particularly powerful tool, enabling the construction of complex biaryl and heteroaryl structures. By leveraging the established chemistry outlined in this guide, researchers can efficiently incorporate this versatile building block into their synthetic programs to accelerate the discovery of novel chemical entities.

References

  • 5-Chloro-2-iodo-3-methoxy-pyrazine | 476623-12-8. ChemicalBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNEF4nzi1WRzdliyUPisrSk1npNiWWTt0G5dVSrFqAwAlYNP4fM-neyKnCLlEUMz7r6PFDFRdcdcM2Oh_scyWGC3ixqfj08lDXUAdNve3Q4N7lAvlpOCXJq8VYfWyIdGyl6dkpWeo51e2_ZaedGjxAOFSMd2oMCqk2H_rJpAxcsA==
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE26fXVVkEDvPsZChLDulzALAiWhD1m7sD0LHuPnST9bAnWArC33q5xMJ287JKUgVB4y3SUW1VsytuAyvARWzgqvXSz9uYz6JU5nWllaE1qP2GccRLxPZsddM2XFIkIrvatQjiCaj7OEDIC1VUZfRJOb3UXf-mY-S6Ck1-R7DPKEqPSaRLm0IlroWN01xizmPFqOjeOmvbdhADl4VLMnumOj-GS0lGZVvxay1CCs3HGBX6if7XfHdeG
  • 2-Amino-5-chloropyrazine synthesis. ChemicalBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd1i4e8Sw9HeGwf95QlpM3NLrrUPU9iuj39bF0UhY7rmRt-4fN0NsYf-cDsRWdw7t4LVIvbjPwkbICI4vwSvnZMf1J4DVAo5ukI5yNjOaWd3hFKQYabBoyu_1_UqAIKD4w5_PB5fEz8gxybsrLxWPT-KA4-YJwYkpCOKmTiw==
  • 1934522-10-7 | 3-Chloro-2-iodo-5-methoxypyrazine. A2B Chem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf6cokFoesfLY5v3RZqr6kRQE5OxBK7h0lETEEWAsjJxgYlmsRg-pdIsJnBLRoxYTfFVi0HrXZfIYSGKnY1m3zr-l7c-FOD-SY7KrK419o4EzyeyDQqC6a8IPa3IMHdqDi5hc=
  • 英文名称:5-Chloro-2-iodo-3-methoxy-pyrazine. 湖南华腾制药有限公司. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFElG0ACsaddQXHS3FopR04Yax3E_lMCI9Htfg6ybN04CklIR7SSfryuDQuRNjEtmfGvMyLmEt20uJb31v01q24OtI7wxyENqo88QENhQdSZgBoOH6kTe4ZhiZAsDJdJEKqA6SOCABPoM9kuRvycY9RcLPMERrZokyzYFzPYQhwWze22Mw=
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYe3XtnGAzPQmofAIkUdV8WHngTDNdp3r-_s7QHYqUirvRpvokPARqVjpiaWzCXSx-uGHTUImprjixfKOjnNVwuFoM9njpFxvZXRZbV8UkyVqqX82_hPPq33VzdK7mBnCgqM=
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzpM7bbjZ47X8bNnttrI2qCFXIu-RYq_7Lt_7LoiwSuQ7QX28D8pW0EbYzl3ZuwKqRN4nIf3469U8Wf7l8J-udRZnmaXe7oOccpRn6ApLrdg8Ncj4wUOrSD21ckUp4LgPR9Qe1bRGow==
  • 5-Chloro-3-iodo-2-methoxypyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwROKLcqcuG_ipiKfjQwFchSUzSIoLQQ4rYbgna20oY9WKNBRJCgIasxLq95BVd4eRCk90idUlTqVS64Vdcn_nG-tW0khL3sOX0RtjbmJ6JjU8_UrNXvD-3VL3n1QNpNxF7OwcQIDUnJk3Ngh4iafWq1ryZKBPKbUh40WIYWRg6eZcCQ==
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSwjHwskShWwJ-RXIkLkpg5EnIEuEhJutpMZgU9MI02jJ19QcrGHIx429cFUeUpW50QZ--K0mwyfNWqhg7tjzLjLlAKdGVqOQ3E2g3_6FnRAd_5bGpChxBo6-2YrYqjQO9E58sb-tiXYY1ULc
  • 5-CHLORO-3-METHOXYPYRIDAZINE. Fluorochem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3asgyumLHjTLHyKYb12KRL3nC6GwfH92UU9DDDSeoh6vsbRvSqebCpmjePeQez_qDKp_kpNv8JophvZ6ZZ5TqorNMhfwhW7M54iQwwMYn9f4OFoEvwBe4ivXhfcHMK8JH80=
  • 2-Chloro-N,N-diethylethanamine | CAS No- 100-35-6. Simson Pharma Limited. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWzJE3o9RhQKRUN5Id5AN91jp8fykUI0-6dy3kYfTdSO6LpsMiZobtIyHsN8O2eEdZfZQz3Xwl7hH_1OYuLUULO9sF4moQxBoeXw5Ddaw6B8CP-kbGh-rTcBBdKkIg9gC1iutGIIRXionUpXZ3SxifNMe40VVOfaEz473gg==
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUHkKn76rMFc63NYbwEnoegm1lC38FNmiIgHNILV-h5RQ-wHse1sPJbUojBd6Zt-IlU5bIit4Kw9J1OaZ-9_JckFhKdXIw85tkBWeYsRYb8znAUkDaD-DJyNWtwHl2l-yJ_aQ=
  • Ethyl pyruvate natural, FG 617-35-6. MilliporeSigma. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiU3hImonE05VYv8Z6M6fFclYuvc-nXyDUV5AC2idKRw1KqjkrkI1_kdRLxmWHlq8aZ1BlrLlRtmxGQZOe0U_egpzpiLj73lirAdoatzfNgTS_LuHHQdvOIrdx79yFbtCFPWYTOc6nJ1r0yvkK4OZgge4_Zw==
  • 5-Bromo-2-iodo-3-methoxypyrazine. Matrix Scientific. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXwOtI7xL9vNZXMT205sq4yZ3rDPjN5L6vvjKl5R8nFQX99zElNXOmqPHLdFPnmCmPSkQNpLPgHM4FjPvN5EWJRoaANQRve-HXSA4bEMNs2BxiZotwkZ9qtL0O_Igg02RPVAohdGzXYyWhh-iRm4jb7UIEt7PogaLheTka_-2yHgiRFsPJqJU=
  • 5-bromo-2-iodo-3-methoxypyrazine 95% | CAS: 476622-89-6. AChemBlock. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZpWQDY2NgDufonA1c8n8JtKnBwxpX81qiw7P0e8iBP_Ihk5vRo8v2GS-OhXQgfr4lcnRcpxpOHV-3uKwxs_LeOlYJUbFlPINXa8r3Ra0voy7DpAEEa93d6IZYrZx2YbJzDaKw-9Q7FsWYJ0aOH1PwwLD2pJZjVgi93jC6TB3ymI=
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ5Q19qhr9bKyWXj8dSyKpIEnDmS-_9JaEI4avwY-JSsvC-HtZC2cIRd9abrBik-aAGTc335tZGh7zLUZQJ3Z_nzeDWlFt6t0dPSCSZqxFan3oBNhz_ZN0f61EFyyoUrfuzSclpkLuiuyJUDIQOdgXZ2J7MrpOOkXprHhWtT2TPkCZC0i8_X8xCP4BLRn64d6Z4gQ3FpV2Hu5kaCKKG9Y=
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8YRs-gY9HLEu5L3llt9Xb7cLsCIrZe6xhSuT3ncwCtJbrRK510henetNKWbXOqTukZCNCTMG0161MhyGBiznhxIJ1uhmZagkQLgvzqeW2e10rb40w2h72fqj-SEUg7NX9AENornW2bOohzuFxYmay1n_l9LjiRb9Ms-VWous4XFxeGE3QAiM_gNl-nr7_uadnFw==
  • 5-Chloro-2-methoxypyridin-3-ol AldrichCPR 1261365-86-9. Sigma-Aldrich. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYWwarGphkNYQ0-gz41xYWPIOvgQfEhb753JYwOcpIvfSeWVtMdL8S0quU0-PswWn5nOvUm9odsnyO72NtEJezjXXyA_1W3nqBq5oNzytwdZuLyrun6VIjhMiUlC-k5-0LbO3oUCY3dF5JQLqHNT17XsnrZjA
  • Suzuki Coupling. Organic Chemistry Portal. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsyk1T7KkuI04O6zQqUUHBQDZzx8XWyzRISJJCxKHHRDdD0g5MavIPlGRjYOAYAFfTyaVNs5V29qQcdCXXeV3Luom28XhGHzZAlablA2tjaODhL0MMTTuSSmbTGcels-iqmBpdApiLlgi4KKdJ4vubprs24acHTqaJrlc6dARg
  • Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxxq1XPJRRKIXuwa9v0AQZltwkTkHrjVkQfgVvkjUAII455MIunu9XH2lgdPmCqOslHxTPS4sGJRwivTZ_gHJmbjee-SWdZxN1lstZ047t3n2pfRNR7GZPOCTDmAnrTQTYvEip1p_zFirRiA8h8GFJqh0Br2XYGPwKT8niW7Nma8zf8Kl32xmu308BMvlf-Xh6EO5ih5brtZp8WuAUdHr6PqyPYDw3ua1D4FP5fen36aD56-gIh3w00EIoSXPfu1CL5RM7OGGIX3cWeBtAAKjLUCIoLzfryizt6RWW3lAcSRZkGGB260snquA=
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmxlP4JoI1r1LM7qq2S95euH7TGpiEuTBhZxUfsQGLNwn_E8wjO-1iIR3r2AYNEX_pkdKGrDIyYl7mXTnLFKUqtun6OJuQqM4UKBBUZf4aFsGPtb-lHhVJSUq3L5zztDHRj8HMjfggclCYNgWvoAGOrF4n_GMDzCnuZXAWQhKFnKFc9GpqoXlhwcfAWLbM3huz0_3umGkShhEWjEh2zN69kOC2IXLllxcPjAzv6UVzmm-vQCD_JzA_-cv0Zunt5bxmGrVa_lrhmB0yWd9KwviLZFR0WzDKupNoIlCJtkyZJfWuugzlPZ1e-VWGBFg9IVnn0Pvak1K26YfC6sGuQfmcarr8Tlhc72BKfiA=
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuHAvtI64bXWQTFb_0wKVxf-MgkDMrODjLh1Sg8DiOoSGXUssq-cHe8kQ9FmZwrMNcfHtzNSA1_NGmqc-mfYZrXxEfETTg2Zwwqgk0q1EEVo6UaPrRKcED6Y7WvA3YGvY-z8uO5A==
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI7-1ijo7SN4XnzFJI7rXVvWQTTM3nWWvpKXIVFuJFvGvqzTFjZExw7Z1Q8gHOj_oadoBO4wmcxdU7XZWPme_3Kfx_oQm7miW0UTUe0agQB_Ew-c9mY4OA2gSy0KjcWuRjCt2N-BQ_WPHd7sdkcYGDWM8w6q2V10sg6I6kgpam6xavQ2MQHOB7Uj130y_4A_WGPXyKCtUJ_Ti0Bp_UIc1_DOX_Luy_uSswM8BTUz-XVgXu--qXJoha2OKXDhoSsIARuqmAHeJ5MYMgFpYPZAoqywZMK0FK2Q9aVPUflrbv4vq3lL377g==
  • Ethyl Pyruvate| 617-35-6 | Manufacturer and seller. Musashino Chemical Laboratory. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6iQX5HT1bwO1C3TGM4BXr6_e7MHECZDfrKviMTaAkjPHj9Y6RidniCoTT3Ng7wBoo1xgE85NdFgVCAYMU0-3zntM38NM-d-K39JQTlZIRw1o_botYNvmgxqTseXsDcWSV3l6D
  • Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh4FBA-gaQd4jbC0gvsFQ4vpisyIUCFgtB9264AC9TwjHwarHJyFYAs03LSMm2gF4-bOnzkoYxWLMaU6U_-_YOLQQ2UL68xss1nSL7jVyrDGfgASM5PdoOvlQJBVG75h_kTyk=
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSj7Ynz-9ykOxqRBF47ZrQxOiV0dyQUYSu3dYKKOYcu2HyRQBEaD8iNyW-esvM5TBaATlrBTMwJue5f56MQfpBZPItuLP02hTsfN8EigeQxrKNJDgSt_E3c4E37CpJ_8zUxIKnKBqdTUQYS2aPuU06gQaDBecskMVec79ii13xE9KzI1PFG2mgpXoeueTmIdw7YcbfiWwR9z9nipJow729MRrZ23RJ51nD0HZIUqnoJqk=
  • 5-Chloro-2,3-dimethylpyrazine ≥98%. Avantor. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2OKok91hnFZHM34xlYyiBnak0t5vxM5inTvygF2zlS99QFxi0HJAObOolEkKBp71vaDLZuyVsVXxSGjOU96itHzfKYIp2oiBiJHo3qLOOCQfYMrnF2FpDUJRlhFztA0UnhsoP8FThEgZkIGDFzS3VGGw45wKsf7eR-PkTyLJI9O85VnNGXQ4xeXhDcJwLLqN8
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwzOLKZIrRlk-EjjGxlKpwGBL0dQPAO87p9v4fDtTzWHAifc5EDZvfjfRuRrEfjf_z3tDV01UyanVdm8r5dv30zyTMo3Q5MYm3qrZUdSB9mzqDAa5lA8Frht3rPaLTjp-1ugY84B--GK5Q_6UPSyfkpl_YWZCbTx_vC8xwNkqSvUmgFLkegrcXYXcJXwmykZBwDUEv8SIkn0sSQJCA_im9R6NUrjdoXGc1nzf1YDJdj41NkZMvcInrwCYb4Pyry4ikMOWDiETT58N9Mj2zPhw73vy7cbCYf6FM3BippV8WIYhd
  • How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ. Guidechem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKBPZ4tBrbbhYn9E_o1WbKso4Ju3mH7BfIrrZfQqx2HDokeRdeMlivKJD_p_Et_aSTqL94jHLCIdXHWxItvy5W7A_VJPVjd1RskWtyj1gHBhAVqJGJFRKI8NqZT0AVcFG7xYUiVccMc9uwr1_1OzRlAKH3dHXzyh0Ztvfwy-u1h5fI8d8w-5jq5A==
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzp1MeP6HrSnmV-4jjvyY5R_n4hA5B6DgT-o5SjR_HtBijPTEJ_wuT6f9yse1ADE67bQNKbP_w9tp-cdq1AnZjibnwm9m0P9yN8XQhKM7zxFkSWssEiQ8HiZU3BGtT7uhY0IkbAmfggwRVOtl6S-ZVHepUxuMaWM2mGvTY-aLGHA==
  • 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide 95% | CAS. Advanced ChemBlocks. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_YcShGYvTaEDeCTQgYfTT5-TBpvlZUAi7NQdV5lOJUxLY49kSFaIpKIkxvTH0Zghoybhn7-cXySlmIy3nolM6zfgVQhqehm_weAItZykl3t0-8ywep8u4YF_ZuKLq9Z8GByz8wz-y7BUHuZtzDMVhCqDzelys1nvwLwrR5GErw-XPopb4DGdlecCAXmIhgdapn8M=
  • Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. TSI Journals. Available from: https://vertexaisearch.cloud.google.
  • Ethyl pyruvate | Immunology & Inflammation related chemical | CAS 617-35-6. Selleck. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpBZRZhKuvEiigweASn4lGNXNM18DiYvZzHu2Lv2_t18kgllwg1d_7BbmKMg6U1jXhltKSkYIeIwLGCIIDIaj7Gfe2rJ-V2jSk2VZXDVefkoCHXEUJnfp8FU-DV1RfOZlHvDTO405wqYXCwPWKc0xO5Fw=
  • 2-(2-(4-(2-Chloroethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole. Pharmaffiliates. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3dnITCtKdMxbHbD_elgSN_9d4NSUh_B3m-5QNozUtHdpOD6a6F0NCd224V9_uYGqU9h7LOn-u3cKWbG1mWjiRWl9JCgooC4MweHDzjl5d_URRr9BxT5MNAyTwM0niVCJghR2tivvIE4lZh8H0o4Ohk3T0GMoxxqy1bg9ikZVcqVFyEOu_dR9Din7Y1wuV7ZMcomcZoNVduViaI2I1d7xsDYwBle3bPz3RPZxTZ4-g2ZlYMgxufO2CyPJ5yI-Ps6LvQ==

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution on 5-Chloro-2-iodo-3-methoxypyrazine

Application Note: Strategic Functionalization of 5-Chloro-2-iodo-3-methoxypyrazine Executive Summary This application note details the protocol for the regioselective nucleophilic aromatic substitution ( ) of 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Chloro-2-iodo-3-methoxypyrazine

Executive Summary

This application note details the protocol for the regioselective nucleophilic aromatic substitution (


) of 5-Chloro-2-iodo-3-methoxypyrazine . This scaffold is a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., JAK, ERK pathways).

The core challenge with this substrate is the presence of two halogen leaving groups (Cl at C5, I at C2) and an electron-donating methoxy group. Successful utilization requires exploiting the orthogonal reactivity of these sites:

  • C5-Position (Cl): Activated for

    
     due to electronic positioning relative to the methoxy group and ring nitrogen.[1]
    
  • C2-Position (I): Reserved for subsequent metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), as Iodine is the superior handle for oxidative addition but inferior for

    
     compared to Chlorine in this specific electronic context.[1]
    

This guide provides a validated protocol to selectively displace the C5-Chloride with amines while preserving the C2-Iodide.[1]

Mechanistic Insight & Regioselectivity

To ensure reproducibility, one must understand the "Battle of the Halogens" on the pyrazine ring.

Electronic Landscape

The pyrazine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack.[1] However, the substituents dictate the site of attack.[1]
  • The Methoxy Effect (C3): The methoxy group is an Electron Donating Group (EDG) by resonance.[1] It donates electron density into the ring, specifically increasing electron density at the ortho (C2) and para (C6) positions relative to itself.

  • Deactivation of C2: Because C2 receives electron density from the adjacent methoxy oxygen, it is less electrophilic.[1] Furthermore, the Iodine atom is large and less electronegative than Chlorine, making the formation of the Meisenheimer complex at C2 kinetically slower in

    
     (where bond breaking is not the rate-determining step).
    
  • Activation of C5: The C5 position is meta to the methoxy group.[1] It does not receive the deactivating resonance density.[1] Additionally, it is para to N1, which stabilizes the negative charge in the transition state.[1] The Chlorine atom (higher electronegativity than Iodine) further lowers the energy of the transition state by inductively stabilizing the Meisenheimer intermediate.[1]

Conclusion: Under standard


 conditions, C5-Cl is significantly more reactive than C2-I. [1]
Reactivity Decision Tree

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactivityLogic Substrate 5-Chloro-2-iodo-3-methoxypyrazine ReactionType Select Reaction Type Substrate->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Nucleophile (Amine/Thiol) MetalCat Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->MetalCat Catalyst (Pd/Ni) Mech_SNAr Mechanism: Addition-Elimination Driven by Electronegativity (F > Cl > Br > I) SNAr->Mech_SNAr Mech_Pd Mechanism: Oxidative Addition Driven by Bond Weakness (I > Br > Cl > F) MetalCat->Mech_Pd Target_C5 Target: C5-Position (Cl) (Preserves C2-Iodide) Mech_SNAr->Target_C5 Cl stabilizes Meisenheimer complex C5 is less electron-rich Target_C2 Target: C2-Position (I) (Preserves C5-Chloride) Mech_Pd->Target_C2 Weak C-I bond facilitates oxidative addition

Figure 1: Orthogonal reactivity map.[1] C5 is targeted by nucleophiles (


), while C2 is targeted by metal catalysts.

Experimental Protocol: C5-Selective Amination

This protocol describes the displacement of C5-Cl with a secondary amine (e.g., Morpholine, Piperazine) or primary amine.[1]

Reagents & Equipment
  • Substrate: 5-Chloro-2-iodo-3-methoxypyrazine (1.0 equiv).

  • Nucleophile: Amine (1.1 – 1.2 equiv).[1] Note: Avoid large excesses to prevent bis-substitution.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).[1] Alternative:

    
     for less soluble amines.[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or THF.[1]

    • Why? While DMF/DMSO are faster, Dioxane allows for better thermal control.[1] If the reaction is too fast (in DMSO), you risk attacking the C2-Iodine or hydrolyzing the methoxy group.

  • Atmosphere: Nitrogen or Argon (balloon is sufficient).[1]

Step-by-Step Workflow
  • Preparation (T = 0 min):

    • Charge a reaction vial with 5-Chloro-2-iodo-3-methoxypyrazine (100 mg, 0.37 mmol) and a magnetic stir bar.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add Anhydrous 1,4-Dioxane (2.0 mL, ~0.2 M concentration).

  • Addition (T = 10 min):

    • Add DIPEA (129 µL, 0.74 mmol, 2.0 equiv).

    • Add the Amine Nucleophile (0.41 mmol, 1.1 equiv) dropwise.

    • Critical: If the amine is liquid, add neat.[1] If solid, dissolve in minimal Dioxane first.[1]

  • Reaction (T = 15 min to 12 h):

    • Temperature Strategy: Start stirring at Room Temperature (20–25°C) .

    • Monitor by LCMS or TLC every 1 hour.[1]

    • Observation: Most secondary amines react within 2-4 hours at RT.[1] Sterically hindered amines may require heating to 50°C.[1]

    • Stop Condition: Stop when the starting material (SM) is <5%. Do not push for 100% conversion if impurity formation (des-iodo byproduct) begins to appear.[1]

  • Workup:

    • Dilute with EtOAc (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc gradient). The product is usually more polar than the starting material.[1]

Visual Workflow

ProtocolFlow Start Start: Dissolve Substrate in Dioxane AddBase Add DIPEA (2.0 equiv) Start->AddBase AddNuc Add Amine (1.1 equiv) AddBase->AddNuc Monitor Monitor (LCMS) @ RT AddNuc->Monitor Check SM Consumed? Monitor->Check Heat Heat to 50°C (If slow) Check->Heat No (<50%) Workup Workup: EtOAc/Water Ext. Check->Workup Yes (>95%) Heat->Monitor Re-check 1h Isolate Isolate Product (C5-Substituted)

Figure 2: Step-by-step execution flow for C5-selective amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.Switch solvent to DMSO or NMP (increases rate by ~100x).[1] Increase temp to 60°C.
Loss of Iodine (Des-iodo) Pd contamination or radical mechanism initiated by light/heat.[1]Wrap flask in foil. Ensure solvent is degassed.[1] Avoid temps >80°C.
C2 Substitution (Regio-scrambling) Reaction temp too high; Nucleophile is a Thiol (soft).Lower temp to 0°C. Thiols are "soft" and may prefer the soft Iodine; use harder nucleophiles or strict kinetic control.[1]
Hydrolysis (OH at C5) Wet solvent or hygroscopic base.[1]Use fresh anhydrous solvent.[1] Switch base to non-hygroscopic alternative (e.g.,

).

Analytical Validation

You must validate the regiochemistry.[1] Since both C2 and C5 are substituted, standard 1H NMR splitting patterns (coupling constants) are not available (no adjacent protons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[1]

    • Look for the correlation between the Methoxy protons (

      
      )  and the ring carbons.[1]
      
    • The

      
       protons will show a strong 3-bond correlation to C3 .[1]
      
    • They will also show a correlation to C2 (if Iodine is present) or C4 (Nitrogen).

    • Crucial Check: If the amine is at C5, the Carbon chemical shift of C5 will move upfield (shielded) compared to the starting material C-Cl.[1]

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methoxy group.[1] If the Iodine is still at C2, you should see NO enhancement of the amine protons (because they are far away at C5).[1]

    • If the amine attacked C2 (wrong isomer), the amine protons would be spatially close to the Methoxy group, showing an NOE signal.[1]

References

  • General Reactivity of Halopyrazines

    • BenchChem.[1][2] "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." (2025).[1][2] Link

    • Insight: Confirms the reactivity trend in

      
       is generally F > Cl > Br > I, whereas Pd-coupling is I > Br > Cl.[1]
      
  • Mechanistic Found

    
    ): 
    
    • Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."[1][3] Link

    • Insight: Explains the stabilization of the Meisenheimer complex by electronegative leaving groups (Cl) vs large leaving groups (I).
  • Synthetic Application (Patent)

    • Google Patents.[1] "Process for preparing alkoxypyrazine derivatives."[1] US6291674B2.[1] Link

    • Insight: Provides precedent for the stability of methoxypyrazines and conditions for displacement.[1]

  • Kinase Inhibitor Context

    • Dove Press.[1] "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders." (2025).[1] Link

    • Insight: Demonstrates the utility of chloropyrazines in covalent drug discovery via .

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of 5-Chloro-2-iodo-3-methoxypyrazine

Introduction: The Strategic Value of a Dihalogenated Pyrazine Building Block Substituted pyrazines are foundational scaffolds in modern drug discovery and materials science. Their electron-deficient nature and capacity f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dihalogenated Pyrazine Building Block

Substituted pyrazines are foundational scaffolds in modern drug discovery and materials science. Their electron-deficient nature and capacity for hydrogen bonding make them privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The compound 5-Chloro-2-iodo-3-methoxypyrazine is a highly versatile synthetic intermediate, engineered with distinct electronic and steric properties to allow for precise, sequential, and regioselective modifications.

This guide provides an in-depth exploration of the chemical principles and practical protocols for the selective functionalization of this building block. We will dissect the causality behind experimental choices, offering field-proven methodologies for palladium-catalyzed cross-coupling reactions and directed metalation, enabling researchers to unlock the full synthetic potential of this powerful reagent.

Core Principles of Regioselectivity

The ability to selectively functionalize one position on a multiply-halogenated aromatic ring is paramount for efficient synthesis. In 5-chloro-2-iodo-3-methoxypyrazine, regioselectivity is governed by two primary factors: the differential reactivity of the carbon-halogen bonds and the influence of the methoxy directing group.

  • Differential Halogen Reactivity : The cornerstone of regioselectivity in cross-coupling reactions is the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[2] The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it kinetically favored to undergo oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] This intrinsic reactivity difference allows for selective functionalization at the C-2 position under conditions that leave the C-5 chloro group intact.

  • Influence of the Methoxy Group : The methoxy group at the C-3 position is a strong ortho, para-director in classical electrophilic aromatic substitution. In the context of this pyrazine ring, it serves two key roles. First, its electron-donating nature subtly modulates the electronic properties of the adjacent ring positions. More importantly, it can function as a Directed Metalation Group (DMG) .[3][4] The oxygen's lone pair can coordinate to a strong lithium base, facilitating deprotonation at the adjacent C-4 position, a strategy that offers an alternative vector for functionalization.[5]

Caption: Reactive sites on 5-Chloro-2-iodo-3-methoxypyrazine.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization at the C-2 Position

The most reliable strategy for the initial functionalization of 5-chloro-2-iodo-3-methoxypyrazine is the chemoselective cross-coupling at the C-2 iodo position. The protocols below are designed to exploit the differential C-I vs. C-Cl reactivity.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex L-Pd(II)(I)-Ar pd0->oxidative_addition aryl_halide Ar-I (Substrate) aryl_halide->oxidative_addition Oxidative Addition transmetalation_step Transmetalation oxidative_addition->transmetalation_step reductive_elimination_step Reductive Elimination transmetalation_step->reductive_elimination_step L-Pd(II)(Nu)-Ar product Ar-Nu (Product) reductive_elimination_step->product catalyst_regeneration Pd(0)Ln reductive_elimination_step->catalyst_regeneration nucleophile Organometallic Reagent (e.g., R-B(OH)2) or Amine (R-NH2) nucleophile->transmetalation_step base Base base->transmetalation_step

Caption: Generalized catalytic cycle for Palladium cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl boronic acids or esters.[6]

Application Insight: The reaction proceeds with high selectivity at the C-2 position due to the facile oxidative addition into the C-I bond. A variety of palladium sources can be used, but pre-catalysts or combinations of a Pd(II) source with a phosphine ligand are common. The base is crucial for activating the boronic acid to facilitate transmetalation.[7]

Experimental Protocol: Synthesis of 5-Chloro-2-(4-fluorophenyl)-3-methoxypyrazine

  • Reagents & Equipment:

    • 5-Chloro-2-iodo-3-methoxypyrazine (1.0 eq, 286.4 mg)

    • 4-Fluorophenylboronic acid (1.2 eq, 167.9 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq, 6.7 mg)

    • SPhos (0.06 eq, 24.6 mg)

    • Potassium carbonate (K₂CO₃) (3.0 eq, 414.6 mg)

    • 1,4-Dioxane (5 mL) and Water (1 mL)

    • Nitrogen or Argon atmosphere, Schlenk flask, magnetic stirrer, condenser.

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 5-chloro-2-iodo-3-methoxypyrazine, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃. b. Add the degassed 1,4-dioxane and water. c. Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). f. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerCatalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃90685-95
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃85880-90
4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100575-88
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to introduce alkyne functionalities, which are valuable for further transformations or as components in conjugated materials.[8][9]

Application Insight: This reaction is exceptionally selective for the C-2 iodo position. It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[9] Copper-free conditions have also been developed to avoid potential side reactions associated with copper acetylide formation.[10] An organic base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent.

Experimental Protocol: Synthesis of 5-Chloro-3-methoxy-2-(phenylethynyl)pyrazine

  • Reagents & Equipment:

    • 5-Chloro-2-iodo-3-methoxypyrazine (1.0 eq, 286.4 mg)

    • Phenylacetylene (1.1 eq, 112.3 mg, 122 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14.0 mg)

    • Copper(I) iodide (CuI) (0.04 eq, 7.6 mg)

    • Triethylamine (TEA) (5 mL)

    • Nitrogen or Argon atmosphere, Schlenk flask, magnetic stirrer.

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 5-chloro-2-iodo-3-methoxypyrazine, PdCl₂(PPh₃)₂, and CuI. b. Add anhydrous, degassed triethylamine followed by phenylacetylene. c. Stir the reaction mixture at room temperature for 8-12 hours. d. Monitor the reaction by TLC. The formation of a thick precipitate (triethylammonium iodide) is typically observed. e. Upon completion, remove the solvent under reduced pressure. f. Resuspend the residue in ethyl acetate, and filter through a pad of Celite to remove insoluble salts. g. Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[11]

Application Insight: This reaction requires a carefully selected ligand to facilitate the C-N reductive elimination step.[12] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15] The reaction is highly selective for the C-2 iodo position.

Experimental Protocol: Synthesis of 5-Chloro-3-methoxy-N-phenylpyrazin-2-amine

  • Reagents & Equipment:

    • 5-Chloro-2-iodo-3-methoxypyrazine (1.0 eq, 286.4 mg)

    • Aniline (1.2 eq, 111.7 mg, 109 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18.3 mg)

    • RuPhos (0.08 eq, 37.4 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq, 134.5 mg)

    • Anhydrous Toluene (5 mL)

    • Nitrogen or Argon atmosphere, Schlenk flask or sealed tube, magnetic stirrer.

  • Procedure: a. To a dry Schlenk flask, add Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere. b. Add the 5-chloro-2-iodo-3-methoxypyrazine. c. Add anhydrous, degassed toluene, followed by aniline. d. Seal the vessel and heat the mixture to 100 °C for 12-18 hours. e. Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. f. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by column chromatography on silica gel.

Sequential Functionalization at the C-5 Position

Once the C-2 position is functionalized, the remaining C-5 chloro group can be targeted. This requires overcoming the higher activation barrier of the C-Cl bond.

Application Insight: Activating the C-Cl bond for a second cross-coupling reaction typically requires more forcing conditions: higher temperatures, longer reaction times, and/or more active catalyst systems.[16] The choice of ligand is critical; sterically demanding, electron-rich phosphine ligands developed by Buchwald and others, or robust NHC ligands, are often essential for achieving efficient oxidative addition into the C-Cl bond.[16][17]

Experimental Protocol: Suzuki Coupling at C-5

This protocol assumes the starting material is 5-chloro-3-methoxy-2-(phenyl)pyrazine from a previous step.

  • Reagents & Equipment:

    • 5-Chloro-3-methoxy-2-phenylpyrazine (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.5 eq)

    • [Pd(allyl)Cl]₂ (0.04 eq)

    • cataCXium® A (0.16 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Anhydrous Toluene/Water (10:1)

  • Procedure: a. Follow a similar setup to the previous Buchwald-Hartwig protocol, combining the pyrazine substrate, boronic acid, palladium pre-catalyst, ligand, and base in a sealed tube under an inert atmosphere. b. Add the degassed solvent mixture. c. Heat the reaction to 110-120 °C for 18-24 hours. d. Monitor the reaction for the consumption of starting material. e. Perform an analogous aqueous work-up and silica gel purification as described previously.

Alternative Strategy: Directed ortho-Metalation (DoM)

An alternative approach for C-4 functionalization leverages the methoxy group as a DMG. This strategy avoids palladium catalysis but faces competition from metal-halogen exchange.

Application Insight: Standard alkyllithium reagents (like n-BuLi) will preferentially undergo metal-halogen exchange at the C-2 iodo position at low temperatures. To achieve selective deprotonation at C-4, a sterically hindered, non-nucleophilic base is required. Turbo-Grignard reagents or complex bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have proven effective for the regioselective metalation of sensitive chloropyrazines.[18] This base can selectively deprotonate the C-4 position, which can then be trapped with a suitable electrophile.

G Competing Lithiation Pathways cluster_0 Pathway A: Metal-Halogen Exchange cluster_1 Pathway B: Directed ortho-Metalation (DoM) start 5-Chloro-2-iodo-3-methoxypyrazine nBuLi n-BuLi (Standard Base) start->nBuLi Reacts with TMPBase TMPMgCl·LiCl (Hindered Base) start->TMPBase Reacts with exchange Fast Exchange at C-I (Most Labile Site) nBuLi->exchange productA 2-Lithio-5-chloro-3-methoxypyrazine exchange->productA dom Coordination to Methoxy & Deprotonation at C-H TMPBase->dom productB 4-Metallo-5-chloro-2-iodo-3-methoxypyrazine dom->productB

Caption: Competing pathways for lithiation of the substrate.

Experimental Protocol: C-4 Iodination via DoM

  • Reagents & Equipment:

    • 5-Chloro-2-iodo-3-methoxypyrazine (1.0 eq)

    • TMPMgCl·LiCl (1.1 eq, ~1.0 M solution in THF)

    • Iodine (I₂) (1.2 eq, dissolved in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert atmosphere, dry glassware, low-temperature bath (-10 °C).

  • Procedure: a. Dissolve 5-chloro-2-iodo-3-methoxypyrazine in anhydrous THF in a dry flask under an inert atmosphere. b. Cool the solution to -10 °C. c. Add the TMPMgCl·LiCl solution dropwise over 15 minutes. d. Stir the mixture at -10 °C for 1.5 hours. e. Add the solution of iodine in THF dropwise until the dark color of iodine persists. f. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. g. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. h. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. i. Purify by column chromatography to isolate 5-chloro-2,4-diiodo-3-methoxypyrazine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Ineffective base.Use a fresh palladium source or pre-catalyst; Ensure solvents are dry and system is well-purged with inert gas; Use a freshly opened bottle of base or titrate alkyllithium solution.
Loss of Regioselectivity Reaction conditions are too harsh, leading to reaction at the C-Cl site.Reduce reaction temperature; Screen different ligands that may offer better selectivity; Reduce reaction time.
Hydrodehalogenation Presence of protic impurities; β-hydride elimination side reactions.[19]Ensure all reagents and solvents are scrupulously dry; For Buchwald-Hartwig, choose a ligand less prone to β-hydride elimination.
Homocoupling of Coupling Partner Reaction temperature is too high; Incorrect stoichiometry.Reduce reaction temperature; Ensure the pyrazine substrate is the limiting reagent or use a slight excess of the coupling partner.

Conclusion

5-Chloro-2-iodo-3-methoxypyrazine is a strategically designed building block that enables predictable and regioselective functionalization through modern synthetic methods. By carefully controlling reaction conditions—namely catalyst, ligand, base, and temperature—chemists can exploit the intrinsic reactivity differences between the C-I and C-Cl bonds to perform sequential cross-coupling reactions, first at the C-2 and subsequently at the C-5 position. Furthermore, leveraging the methoxy substituent as a directing group opens an alternative pathway for functionalization at the C-4 position via directed ortho-metalation with specialized bases. The protocols and principles outlined in this guide provide a robust framework for researchers to construct complex, highly functionalized pyrazine derivatives for applications in drug discovery and beyond.

References

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Center for Biotechnology Information. [Link]

  • Directed Ortho Metalation Guide. (n.d.). Scribd. [Link]

  • ortho metalation. (n.d.). Baran Lab, Scripps Research. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Center for Biotechnology Information. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (n.d.). J-STAGE. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. [Link]

  • Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. (2009). PubMed. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (n.d.). Semantic Scholar. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling of Iodopyrazine Derivatives

Introduction: Unlocking the Potential of Pyrazine Scaffolds in Drug Discovery The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Pyrazine Scaffolds in Drug Discovery

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific target interactions. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, has emerged as a cornerstone methodology for the functionalization of such heterocyclic systems.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the successful application of the Sonogashira coupling to iodopyrazine derivatives, enabling researchers to access a diverse range of novel alkynyl-substituted pyrazines for applications in drug discovery and materials science.

Iodopyrazines are particularly attractive substrates for Sonogashira coupling due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle, which generally allows for milder reaction conditions compared to their bromo or chloro counterparts.[4] This guide will delve into the critical parameters governing the success of this transformation, offering insights into catalyst selection, the role of the copper co-catalyst, base and solvent effects, and strategies to overcome common challenges associated with nitrogen-containing heterocycles.

The Catalytic Cycle: A Tale of Two Metals

The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper.[5] Understanding the interplay between these two metals is crucial for optimizing reaction conditions.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_H R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne_H->Cu_acetylide + CuI, Base Base Base Cu_acetylide->Transmetal Cu_acetylide->Transmetal Transmetalation Agent

Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

The palladium cycle begins with the oxidative addition of the iodopyrazine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide intermediate, which is generated in a separate catalytic cycle. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the copper acetylide. Finally, reductive elimination from the palladium center yields the desired alkynylpyrazine and regenerates the active Pd(0) catalyst.[6]

Key Reaction Parameters for Iodopyrazine Derivatives

The successful Sonogashira coupling of iodopyrazines hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands:

The choice of the palladium source and its associated ligands is paramount for an efficient reaction. While a variety of palladium catalysts have been successfully employed in Sonogashira couplings, some are particularly well-suited for heteroaromatic substrates.

  • Commonly Used Palladium Pre-catalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice, though it can be sensitive to air and moisture.

    • Pd(OAc)₂ (Palladium(II) acetate): Often used in combination with more specialized phosphine ligands.

  • The Role of Ligands: The electronic and steric properties of the phosphine ligands can significantly influence the reaction outcome. For electron-deficient heterocycles like pyrazines, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[7]

The Copper Co-catalyst: To Use or Not to Use?

The traditional Sonogashira protocol includes a copper(I) salt, typically Copper(I) iodide (CuI) , as a co-catalyst. The role of copper is to facilitate the deprotonation of the alkyne and form the copper acetylide, which then participates in the transmetalation step.[1]

However, the presence of copper can lead to an undesirable side reaction known as Glaser coupling, which results in the homocoupling of the terminal alkyne.[8] This is particularly problematic in reactions involving sensitive substrates or when conducted in the presence of oxygen.

Copper-Free Sonogashira Coupling: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[9][10][11][12] These methods often require stronger bases, different solvent systems, or more specialized palladium catalysts and ligands to promote the direct reaction of the palladium complex with the alkyne. For iodopyrazine derivatives, a copper-free approach can be advantageous to minimize side products and simplify purification.

The Base: A Critical Choice

The base plays a dual role in the Sonogashira reaction: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide generated during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Amine Bases:

    • Triethylamine (Et₃N): A commonly used base, often employed in excess and can sometimes serve as the solvent.[13]

    • Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can be beneficial in preventing side reactions.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often used in copper-free protocols, particularly with more polar solvents like DMF or DMSO.

For iodopyrazine derivatives, the basicity and steric bulk of the amine should be considered to avoid potential coordination to the palladium center, which could inhibit catalysis.

Solvent Systems:

The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and outcome.

  • Aprotic Polar Solvents:

    • N,N-Dimethylformamide (DMF): A versatile solvent that can dissolve a wide range of substrates and reagents.

    • Tetrahydrofuran (THF): Another common choice, often used in combination with an amine base.

  • Amine as Solvent: In some cases, an excess of the amine base, such as triethylamine, can be used as the solvent.

It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and minimize side reactions, especially in copper-catalyzed protocols.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of iodopyrazine derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 2-Iodopyrazine

This protocol is a robust starting point for the coupling of various terminal alkynes with 2-iodopyrazine.

Materials:

  • 2-Iodopyrazine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodopyrazine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed THF, followed by degassed triethylamine.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: Experimental workflow for the copper-cocatalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling of a Substituted Iodopyrazine

This protocol is suitable for substrates where alkyne homocoupling is a concern or when copper contamination of the final product must be avoided.

Materials:

  • Substituted Iodopyrazine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in degassed DMF. Stir for 10-15 minutes to allow for complex formation.

  • Add the substituted iodopyrazine and Cs₂CO₃ to the flask.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of various aryl and heteroaryl iodides, which can serve as a starting point for the optimization of reactions with iodopyrazine derivatives.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yields (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRoom Temp - 6570-95[13]
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp85-97[14]
Pd(OAc)₂ / PPh₃NoneCs₂CO₃DMF60-10065-90
PdCl₂NonePyrrolidineWater5075-98[9]

Troubleshooting and Key Considerations

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium catalyst, leading to deactivation. If low reactivity is observed, consider using a ligand with greater steric bulk to shield the metal center or a higher catalyst loading.[4]

  • Homocoupling (Glaser Coupling): This side reaction is prevalent in copper-catalyzed systems, especially in the presence of oxygen. To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions. Alternatively, a copper-free protocol can be employed.

  • Low Yields: If the reaction is sluggish or gives low yields, increasing the temperature may be beneficial. For less reactive substrates, switching to a more polar solvent like DMF or NMP can also improve the outcome.

  • Substrate Purity: The purity of the iodopyrazine, terminal alkyne, and all reagents is critical. Impurities can poison the catalyst and lead to failed reactions.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of alkynyl-substituted pyrazines. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can successfully employ this reaction to generate a wide array of novel pyrazine derivatives. The protocols and insights provided in this guide serve as a robust foundation for the exploration of this important transformation in the context of drug discovery and materials science.

References

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]

  • Ligand Design and Applications - Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions - Organic Chemistry Portal. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview | Semantic Scholar. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - SciSpace. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone | Request PDF - ResearchGate. [Link]

  • Sonogashira coupling - YouTube. [Link]

Sources

Application

Application Notes and Protocol: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methoxypyrazine

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the format...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals and researchers.[5] This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 5-chloro-2-iodo-3-methoxypyrazine, a dihalogenated pyrazine derivative of significant interest in medicinal chemistry.

The selective functionalization of dihalogenated heterocycles is a common challenge in the synthesis of complex molecules. In the case of 5-chloro-2-iodo-3-methoxypyrazine, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a regioselective amination. Generally, the order of reactivity for aryl halides in oxidative addition to the palladium(0) center is I > Br > Cl.[6] This inherent difference in reactivity forms the basis for the selective amination at the 2-position of the pyrazine ring, leaving the chloro substituent intact for subsequent transformations.

Mechanistic Rationale for Selective Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][6] The selectivity in the amination of 5-chloro-2-iodo-3-methoxypyrazine is primarily determined in the initial oxidative addition step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step for Selectivity) Pd0->oxidative_addition substrate 5-Chloro-2-iodo-3-methoxypyrazine substrate->oxidative_addition pd_intermediate [Pd(II)(Ar)(I)L_n] oxidative_addition->pd_intermediate Selective for C-I bond amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination amine R₂NH amine->amine_coordination base Base base->amine_coordination pd_amido [Pd(II)(Ar)(NR₂)L_n] amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->Pd0 Catalyst Regeneration product 2-Amino-5-chloro-3-methoxypyrazine reductive_elimination->product

Figure 1: Catalytic cycle for the selective Buchwald-Hartwig amination.

The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond over the stronger C-Cl bond. This difference in bond dissociation energies (C-I: ~228 kJ/mol, C-Cl: ~338 kJ/mol) is a key factor driving the selectivity. Following the formation of the Pd(II)-aryl iodide intermediate, the amine coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6]

Experimental Protocol: Selective Amination of 5-Chloro-2-iodo-3-methoxypyrazine

This protocol provides a general framework for the selective amination of 5-chloro-2-iodo-3-methoxypyrazine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Reagents and Equipment
ComponentRecommended Specifications
Substrate 5-Chloro-2-iodo-3-methoxypyrazine
Amine Primary or secondary amine (1.2 equivalents)
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other bulky, electron-rich phosphine ligands
Base NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)
Solvent Anhydrous, degassed toluene or dioxane
Reaction Vessel Oven-dried Schlenk tube or sealed microwave vial
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (e.g., NaOt-Bu, 1.4 equivalents) and 5-chloro-2-iodo-3-methoxypyrazine (1.0 equivalent).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe. Finally, add the amine (1.2 equivalents) to the reaction mixture. For solid amines, they can be added along with the other solid reagents.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring. A typical reaction temperature is 80-110 °C. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-amino-5-chloro-3-methoxypyrazine derivative.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Reagents (Pd catalyst, Ligand, Base, Substrate) A->B C 3. Add Solvent & Amine B->C D 4. Heat & Stir (Monitor Progress) C->D E 5. Work-up (Cool, Dilute, Filter) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Figure 2: General experimental workflow for the selective amination.

Key Considerations and Troubleshooting

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), is crucial for promoting the reductive elimination step and preventing catalyst deactivation.[7]

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[5] For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.[2]

  • Solvent: Aprotic solvents like toluene and dioxane are generally preferred. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[5]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.[8]

  • Troubleshooting Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. Increasing the catalyst loading or reaction temperature may also improve the outcome. For challenging amines, the use of pre-catalysts can sometimes be beneficial.[6]

Conclusion

The selective Buchwald-Hartwig amination of 5-chloro-2-iodo-3-methoxypyrazine is a powerful method for the synthesis of functionalized pyrazine derivatives. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds, a regioselective C-N bond formation can be achieved with high efficiency. The protocol and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay - Semantic Scholar. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions - PubMed. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing de-iodination during pyrazine functionalization

Topic: Preventing De-iodination During Functionalization Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers. Core Directive & Scientific Context The Problem: Pyrazines are significantly electron-de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing De-iodination During Functionalization

Audience: Medicinal Chemists, Process Chemists, and Synthetic Researchers.

Core Directive & Scientific Context

The Problem: Pyrazines are significantly electron-deficient (


-deficient). When functionalizing iodopyrazines, the C–I bond is exceptionally labile.
  • In Metalation: The resulting pyrazinyl anion is highly basic and unstable, often abstracting a proton from the solvent or ligand backbone (proton quench) before reacting with the electrophile.

  • In Cross-Coupling: The oxidative addition of Pd(0) to the C–I bond is rapid, but the resulting Ar–Pd(II)–I complex is prone to hydrodehalogenation (reduction to Ar–H) if the transmetallation step is slow or if

    
    -hydride sources are present.
    

The Solution: Control the kinetics of the metallated intermediate and the catalytic cycle using specific reagent classes: Turbo-Grignards (for exchange) and Knochel-Hauser Bases (for directed metalation).

Module 1: Metal-Halogen Exchange (The "Lithium Trap")

Diagnosis: You are using


-BuLi or 

-BuLi to generate the pyrazinyl anion, but you observe significant amounts of the de-iodinated parent pyrazine after quenching.

Root Cause: Lithiated pyrazines are structurally unstable at temperatures above -78°C. They tend to aggregate, and the extreme reactivity leads to "self-protonation" or reaction with the THF solvent.

The Fix: Switch to Turbo-Grignards (


-PrMgCl·LiCl) .[1]
  • Mechanism: The LiCl breaks the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species. This allows the I/Mg exchange to occur at higher temperatures (-20°C to 0°C) where the resulting magnesiated pyrazine is stable, avoiding the "cryogenic lottery" of lithium chemistry.

Protocol: I/Mg Exchange with

-PrMgCl[2][3]·LiCl
  • Preparation: Dissolve iodopyrazine (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Cool to -20°C (not -78°C). Add

    
    -PrMgCl[1][2]·LiCl (1.1 equiv) dropwise.
    
  • Exchange: Stir for 30–60 mins. Monitor by GC-MS (look for the disappearance of starting material; quench a small aliquot with iodine to verify the anion exists).

  • Quench: Add the electrophile (e.g., aldehyde, acid chloride).[2]

  • Warm: Allow to warm to RT only after electrophile addition.

Decision Logic Diagram (DOT):

MetalHalogenExchange Start Start: Iodopyrazine Functionalization Choice Select Reagent Start->Choice BuLi n-BuLi (-78°C) Choice->BuLi Traditional Turbo i-PrMgCl·LiCl (-20°C) Choice->Turbo Recommended Unstable Unstable Anion (Aggregates) BuLi->Unstable High Basicity Stable Stable Magnesiate (Monomeric) Turbo->Stable LiCl De-aggregation ResultBad De-iodination (Protonation) Low Yield Unstable->ResultBad Solvent attack ResultGood Clean Functionalization High Yield Stable->ResultGood Traps Electrophile

Caption: Comparative pathway showing why LiCl-mediated Magnesium exchange prevents anion degradation.

Module 2: Preserving the Iodine (Directed ortho-Metalation)

Diagnosis: You want to functionalize the pyrazine ring (e.g., at C3) without losing the Iodine at C2.

  • Issue: Standard bases (

    
    -BuLi, LDA) will attack the Iodine (Metal-Halogen exchange) instead of deprotonating the ring.
    

The Fix: Use TMPZnCl·LiCl (Knochel-Hauser Base) .[4]

  • Mechanism: TMP (2,2,6,6-tetramethylpiperidide) is non-nucleophilic due to steric bulk. It acts only as a base. The Zinc (Zn) creates a covalent, less polar bond with the carbon, stabilizing the molecule and preventing "scrambling" of the iodine.

Protocol: C–H Activation with TMPZnCl·LiCl
  • Reagent: Use commercially available TMPZnCl·LiCl (approx 1.3 M in THF).[1]

  • Conditions: Dissolve Iodopyrazine in THF at RT.

  • Addition: Add TMPZnCl·LiCl (1.1 equiv) dropwise.

  • Reaction: Stir at 25°C for 30 min. (Zinc bases tolerate ambient temp).

  • Functionalization: Add electrophile (or Pd-catalyst + Aryl Halide for Negishi coupling).

Module 3: Palladium-Catalyzed Cross-Coupling

Diagnosis: During Suzuki or Sonogashira coupling of an iodopyrazine, you observe the formation of the de-halogenated pyrazine (H-Pyrazine) instead of the coupled product.

Root Cause: Hydrodehalogenation . After oxidative addition (


), if Transmetallation is slow, the complex undergoes side reactions:
  • 
    -Hydride Elimination:  From alkyl groups on the phosphine ligand or the coupling partner.
    
  • Protonolysis: Reaction of the Pd-Ar bond with water/alcohol in the solvent.

The Fix: Accelerate Transmetallation and Reductive Elimination.

Catalyst Selection Table:

ComponentRecommendationScientific Rationale
Catalyst Source Pd(dppf)Cl₂ or Pd-XPhos G3 Bidentate ligands (dppf) force a wide bite angle, accelerating reductive elimination. XPhos is bulky/electron-rich, stabilizing Pd(0) but speeding up the cycle.
Base K₃PO₄ or Cs₂CO₃ Anhydrous bases are preferred. Avoid alkoxide bases (NaOEt) which can act as hydride donors (

-H elimination from the ethoxide).
Solvent Dioxane or Toluene Avoid primary alcohols (MeOH/EtOH) which promote hydrodehalogenation.
Additive CuI (for Sonogashira)Ensure CuI is pure; Cu-hydride species can also reduce the ring.

Mechanism of Failure (DOT):

PdCycle Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Iodopyrazine TransMet Trans- metallation OxAdd->TransMet Boronic Acid SideRxn Hydro- dehalogenation (Ar-H) OxAdd->SideRxn Slow Transmet. + H-Source Prod Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0

Caption: The "Danger Zone" occurs after Oxidative Addition. If Transmetallation lags, the Pd-complex finds a hydride source.

FAQs: Troubleshooting Specific Scenarios

Q1: I am using


-PrMgCl·LiCl, but I still see 10% de-iodinated starting material. Why? 
  • Answer: Check your quench. If you quench with an acid (like HCl) too vigorously or if the electrophile contains acidic protons, you might be protonating the magnesiated intermediate. Ensure your electrophile is dry and added slowly. Also, ensure the

    
    -PrMgCl·LiCl is titrated; excess reagent acts as a proton source during workup if not consumed.
    

Q2: Can I use microwave heating for Suzuki coupling of iodopyrazines?

  • Answer: Yes, but with caution. Microwave heating accelerates all rates. While it helps difficult couplings, it also accelerates hydrodehalogenation. If using MW, use a "fast" catalyst system (e.g., Pd-PEPPSI-IPr) to ensure the coupling finishes before the catalyst decomposes or side-reactions take over.

Q3: My Sonogashira coupling turns black immediately and yields de-iodinated product.

  • Answer: This indicates rapid Pd-precipitation (Pd-black formation). The catalyst is dying before the cycle completes.

    • Fix: Add a stabilizing ligand (e.g., 10%

      
      ) or switch to PdCl₂(PPh₃)₂ .
      
    • Check: Ensure your alkyne is not dimerizing (Glaser coupling), which consumes the oxidant and leaves the iodopyrazine to be reduced.

References
  • Turbo-Grignards & Pyrazines: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Knochel-Hauser Bases (TMPZnCl·LiCl): Mosrin, M., & Knochel, P. (2009).[5] Regio- and Chemoselective Multiple Functionalizations of Chloropyrazine Derivatives. Organic Letters. Link

  • Suzuki Coupling Side Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Hydrodehalogenation Mechanisms: Navarro, O., et al. (2005). Dehalogenation of Aryl Halides by Pd-NHC Catalysts. Journal of Organic Chemistry. Link

Sources

Optimization

optimizing regioselectivity in 5-Chloro-2-iodo-3-methoxypyrazine substitution

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process scientists working with the 5-Chloro-2-iodo-3-methoxypyrazine scaffold. Ticket Subject: Optimizing Regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process scientists working with the 5-Chloro-2-iodo-3-methoxypyrazine scaffold.

Ticket Subject: Optimizing Regioselectivity (C2-I vs. C5-Cl) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

The Chemical Context: The "Tug-of-War" Scaffold

This scaffold presents a classic regioselectivity puzzle defined by three competing forces: Bond Dissociation Energy (BDE) , Electronic Activation , and Steric Environment .

  • Position C2 (Iodo):

    • Reactivity Driver: Weak C–I bond (~50 kcal/mol).

    • Constraint: Sterically crowded (flanked by N1 and C3-OMe). Electronically deactivated towards

      
       by the ortho-methoxy group (resonance donation).
      
    • Primary Pathway:Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) and Halogen-Metal Exchange .

  • Position C5 (Chloro):

    • Reactivity Driver: Electronically activated. It is meta to the electron-donating methoxy group, meaning it retains the natural electrophilicity of the pyrazine ring.

    • Constraint: Stronger C–Cl bond (~80 kcal/mol).

    • Primary Pathway:Nucleophilic Aromatic Substitution (

      
      ) .
      

Decision Logic & Workflow

Before starting your synthesis, determine your target substitution pattern. The order of operations is critical to avoid "scrambling" the halides.

G Start Starting Material 5-Chloro-2-iodo-3-methoxypyrazine Decision Which position needs functionalization FIRST? Start->Decision PathA Path A: C2-Functionalization (Aryl/Alkyl/Alkynyl) Decision->PathA Targeting C2 (Iodo) PathB Path B: C5-Functionalization (Amines/Ethers) Decision->PathB Targeting C5 (Chloro) MethodA Method: Pd-Catalyzed Coupling (Suzuki/Sonogashira) PathA->MethodA MethodB Method: SNAr Substitution (Heat + Base) PathB->MethodB ResultA Product A 2-Substituted-5-Chloro-3-OMe MethodA->ResultA Warning CRITICAL WARNING: Avoid strong nucleophiles in Path A to prevent premature C5 attack. MethodA->Warning ResultB Product B 5-Substituted-2-Iodo-3-OMe MethodB->ResultB

Figure 1: Strategic workflow for orthogonal functionalization. Path A exploits bond weakness; Path B exploits ring electrophilicity.

Module 1: Optimizing C2-Selectivity (Suzuki/Sonogashira)

The Goal: React the C2-Iodo bond while leaving the C5-Chloro bond intact.

The Mechanism

Palladium(0) undergoes oxidative addition into the C–I bond much faster than the C–Cl bond. However, pyrazines are electron-deficient, making the C–Cl bond susceptible to oxidative addition if the catalyst is too active or the temperature is too high.

Experimental Protocol: C2-Selective Suzuki Coupling
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Solvent: DME/Water (2:1) or Toluene/Water (for hydrophobic substrates).

  • Base:

    
     (2.0 equiv). Avoid strong alkoxide bases (
    
    
    
    ) which may trigger
    
    
    side reactions.
  • Temperature: 60°C – 80°C. (Do not exceed 90°C).

Troubleshooting Guide (C2-Coupling)
SymptomProbable CauseCorrective Action
Product contains C2/C5 bis-coupled species Catalyst is too active or temperature is too high.Switch to a less electron-rich ligand (e.g.,

instead of tBuXPhos). Lower temp to 50°C.
Protodehalogenation (Iodine replaced by H) "Homolytic" pathway active; often caused by insufficient base or wet solvents promoting hydrodehalogenation.Degas solvents thoroughly (Sparge with Ar for 15 min). Use anhydrous conditions with

.
No Reaction (Recovered SM) Pyrazine nitrogen coordinating to Pd ("Catalyst Poisoning").Use a catalyst with a chelating ligand (

) or increase catalyst loading to 10 mol%.

Module 2: Optimizing C5-Selectivity ( )

The Goal: Displace the C5-Chloro group with a nucleophile (amine/alkoxide) while retaining the C2-Iodo group.

The Mechanism

In 3-methoxypyrazines, the methoxy group acts as an EDG by resonance. This deactivates the positions ortho (C2) and para (C4) to it. Therefore, C5 is the most electrophilic position , despite Chlorine being a poorer leaving group than Iodine.

Experimental Protocol: C5-Selective Amination
  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: DIPEA (2.0 equiv) or

    
    .
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    
  • Temperature: 25°C – 60°C.[1]

Troubleshooting Guide ( )
SymptomProbable CauseCorrective Action
Mixture of C5 and C2 substitution Nucleophile is too "hard" or unhindered, attacking the C2-I site due to LG ability (I > Cl).Use a less polar solvent (Toluene/THF) to reduce the "hardness" of the nucleophile. Lower the temperature.
Hydrolysis to Pyrazinone (OH replaces Cl) Wet solvent + high heat.Ensure reagents are dry. Use molecular sieves in the reaction mixture.
Low Conversion Methoxy group deactivation is too strong.Switch to microwave irradiation (100°C, 30 min) in NMP.

Module 3: The "Magic Switch" (Knochel Exchange)

The Goal: Convert C2-I into a nucleophile (Grignard) to react with aldehydes/ketones.

The Mechanism

Iodine-Magnesium exchange is extremely fast and selective over Chlorine-Magnesium exchange. This allows you to reverse the polarity (umpolung) of the C2 position.

ReactionCycle SM 5-Cl-2-I-3-OMe-Pyrazine Intermediate Magnesiate Species (C2-MgCl) SM->Intermediate Fast I/Mg Exchange Reagent iPrMgCl·LiCl (-40°C, THF) Reagent->Intermediate Product C2-Functionalized Product Intermediate->Product Trapping Electrophile Electrophile (E+) (Aldehyde/Ketone) Electrophile->Product

Figure 2: Turbo-Grignard exchange pathway.

Protocol & Tips
  • Reagent: Use Turbo Grignard (

    
    ). The LiCl breaks up aggregates, increasing the rate of exchange at low temperatures.
    
  • Temperature: Maintain -40°C to -20°C . Going above 0°C risks attacking the C5-Cl bond or the ester/methoxy functionality.

  • Timing: The exchange is usually complete in 15-30 minutes. Quench immediately with the electrophile.

Frequently Asked Questions (FAQ)

Q1: Can I perform


 at C2 if I want to replace the Iodine with an amine? 
  • Answer: It is difficult. The C3-methoxy group electronically deactivates C2. While Iodine is a good leaving group, the transition state energy at C2 is higher than at C5. To force C2 substitution, you would likely need a transition metal catalyst (Buchwald-Hartwig amination) rather than standard

    
    .
    

Q2: Why am I seeing homocoupling (dimerization) during the Suzuki reaction?

  • Answer: This usually indicates that the transmetallation step is slow, or oxygen is present.

    • Fix: Ensure rigorous degassing. Add a few drops of 1,5-cyclooctadiene (COD) to stabilize the Pd(0) species or switch to a Pd(II) precatalyst like

      
       + SPhos.
      

Q3: I need to remove the C5-Chlorine atom entirely after functionalizing C2. How?

  • Answer: Use catalytic hydrogenation (

    
    , Pd/C) with a base (
    
    
    
    ). Note that if you still have the C2-Iodo group, it will reduce before the C5-Chloro. You must functionalize C2 first.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the nucleophilic aromatic substitution of 3,5-dichloropyrazines." Journal of Organic Chemistry. (Demonstrates the electronic control of substituents on pyrazine

    
    ). 
    
  • Knochel, P., et al. (2003).[2][3] "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Angewandte Chemie International Edition. (Foundational text on I/Mg exchange selectivity).

  • Lombardi, C., et al. (2016). "Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia." Journal of the American Chemical Society. (Discusses Pd-catalyst selectivity for halides I > Br > Cl).

  • Schlosser, M. (2005). "The 2,5-Dihalopyrazine Puzzle: A Reinvestigation." European Journal of Organic Chemistry. (Specific discussion on the reactivity order of mixed-halo pyrazines).

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Methoxypyrazine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with methoxypyrazine derivatives. As a Senior Application Scientist, this guide synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with methoxypyrazine derivatives. As a Senior Application Scientist, this guide synthesizes fundamental principles with practical, field-proven strategies to empower you to overcome these common hurdles in your experimental work.

Part 1: Troubleshooting Guide - A Proactive Approach to Solubility Problems

This section is structured in a question-and-answer format to directly address the most common issues encountered during the handling and formulation of methoxypyrazine derivatives.

Question 1: My methoxypyrazine derivative is poorly soluble in aqueous buffers for my in vitro assay. What are my immediate options?

Answer:

Poor aqueous solubility is a frequent challenge with methoxypyrazine derivatives, which are often weakly basic compounds.[1][2] Your immediate troubleshooting steps should focus on simple modifications to your experimental conditions before moving to more complex formulation strategies.

  • pH Adjustment: Since methoxypyrazines are weak bases, their solubility is pH-dependent. The pyrazine ring has a pKa of approximately 0.65, meaning it will be protonated and more soluble in acidic conditions.[1][2]

    • Actionable Advice: Attempt to lower the pH of your buffer. A decrease of 1-2 pH units below the pKa of your compound can significantly increase solubility. However, be mindful of the pH stability of your compound and the requirements of your assay.

  • Co-solvents: The use of water-miscible organic solvents can disrupt the hydrophobic interactions that limit the solubility of your compound.

    • Actionable Advice: Introduce a small percentage (typically 1-5%) of a co-solvent like DMSO, ethanol, or PEG 400 into your aqueous buffer. Always run a vehicle control in your experiment to account for any effects of the co-solvent.

Question 2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a classic sign of a compound "crashing out" of solution when it moves from a high-solubility organic solvent to a low-solubility aqueous environment. The key is to manage the transition and maintain the compound in a supersaturated or solubilized state.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, preventing their aggregation and precipitation.

    • Actionable Advice: Incorporate a non-ionic surfactant such as Tween® 80 or Polysorbate 20 into your aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Pluronic® F-127: This is a triblock copolymer that can form micelles and has been shown to be effective in solubilizing hydrophobic compounds.

    • Actionable Advice: Prepare a stock solution of Pluronic® F-127 in your aqueous buffer and then add your compound's DMSO stock to this solution.

Question 3: For my animal studies, I need to prepare an oral formulation of a methoxypyrazine derivative, but its solubility is too low for a simple aqueous solution. What are my options?

Answer:

For in vivo studies, more advanced formulation strategies are often necessary to achieve the desired concentration and bioavailability.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can enhance oral absorption.

    • Actionable Advice: Consider formulating your compound in a self-emulsifying drug delivery system (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Amorphous Solid Dispersions: Converting the crystalline form of your drug to an amorphous state can significantly increase its apparent solubility and dissolution rate.

    • Actionable Advice: Create a solid dispersion by dissolving your compound and a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) in a common solvent and then removing the solvent by evaporation or spray drying.[3] This results in the drug being molecularly dispersed within the polymer matrix.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of methoxypyrazine derivatives that influence their solubility?

A1: The solubility of methoxypyrazine derivatives is primarily governed by a combination of their:

  • Weak Basicity: The nitrogen atoms in the pyrazine ring can be protonated in acidic environments, leading to increased solubility.[1][2]

  • Lipophilicity: The presence of alkyl and methoxy groups contributes to their hydrophobic character. This can be quantified by the logP value (the logarithm of the partition coefficient between octanol and water). A higher logP generally indicates lower aqueous solubility.

  • Crystalline Structure: A stable crystal lattice requires more energy to break, resulting in lower solubility.

Q2: How can I predict the solubility of a novel methoxypyrazine derivative?

A2: While experimental determination is the gold standard, you can make initial predictions using:

  • In Silico Tools: Software that can predict pKa and logP based on the chemical structure.

  • Structure-Solubility Relationships: By comparing the structure of your novel compound to known methoxypyrazine derivatives with available solubility data, you can infer potential solubility challenges.

Q3: What are the regulatory considerations when using excipients to enhance solubility?

A3: It is crucial to use excipients that are generally recognized as safe (GRAS) and are listed in the FDA's Inactive Ingredient Database. The concentration of the excipient used should also be within the established safe limits for the intended route of administration.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Step-by-Step Guide to pH-Dependent Solubility Assessment

This protocol outlines a systematic approach to determine the solubility of a weakly basic methoxypyrazine derivative at different pH values.

Materials:

  • Your methoxypyrazine derivative

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of your compound to separate vials containing each of the pH buffers.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.

  • Data Interpretation:

    • Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will give you a clear visual representation of the pH-solubility profile of your compound.

Data Presentation: Solubility of a Hypothetical Methoxypyrazine Derivative
pHSolubility (µg/mL)
4.0550
5.0150
6.025
7.05
7.4<1
Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion

This protocol describes the preparation of an amorphous solid dispersion using the solvent evaporation method, a common technique to enhance the solubility of poorly soluble drugs.[4]

Materials:

  • Methoxypyrazine derivative

  • Polymer (e.g., PVP K30, HPMC E5, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus (USP Apparatus 2 - Paddle)

  • HPLC for analysis

Procedure:

  • Preparation of the Solid Dispersion:

    • Dissolve your methoxypyrazine derivative and the chosen polymer in the organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:3 (w/w).

    • Once a clear solution is obtained, remove the solvent using a rotary evaporator.

    • Dry the resulting solid film under vacuum at an elevated temperature (below the glass transition temperature of the polymer) for 24 hours to remove any residual solvent.

  • Characterization of the Solid Dispersion (Optional but Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous system.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp diffraction peaks).

  • Dissolution Testing:

    • Perform a dissolution test comparing the pure drug to the prepared solid dispersion.

    • Dissolution Medium: Use a relevant aqueous buffer (e.g., pH 6.8 phosphate buffer).

    • Apparatus: USP Apparatus 2 (Paddle) at 50 or 75 rpm.[5]

    • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analysis: Analyze the samples by HPLC to determine the concentration of the dissolved drug.

  • Data Analysis:

    • Plot the percentage of drug dissolved versus time for both the pure drug and the solid dispersion.

Part 4: Visualizing Concepts and Workflows

Diagram 1: pH-Dependent Solubility of a Weakly Basic Drug

G cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Neutral/Basic) Protonated Drug-H+ (Protonated, Soluble) FreeBase Drug (Free Base, Poorly Soluble) Protonated->FreeBase Increase pH FreeBase->Protonated Decrease pH Precipitate Precipitate (Solid) FreeBase->Precipitate Low Solubility

Caption: The relationship between pH and the solubility of a weakly basic drug.

Diagram 2: Workflow for Developing an Amorphous Solid Dispersion

G Start Poorly Soluble Crystalline Drug Dissolve Dissolve Drug and Polymer in Solvent Start->Dissolve Evaporate Solvent Evaporation (e.g., Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry ASD Amorphous Solid Dispersion Dry->ASD Characterize Characterization (DSC, PXRD) ASD->Characterize Dissolution Dissolution Testing ASD->Dissolution End Improved Dissolution Profile Dissolution->End

Sources

Optimization

workup procedures for halogenated heterocyclic synthesis

Current Status: Operational Ticket ID: WKP-HAL-001 Subject: Workup & Isolation Procedures for Halogenated Heterocycles Overview Welcome to the technical support center for halogenated heterocyclic synthesis. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: WKP-HAL-001 Subject: Workup & Isolation Procedures for Halogenated Heterocycles

Overview

Welcome to the technical support center for halogenated heterocyclic synthesis. This guide addresses the three most common failure modes in the synthesis of chloro-, bromo-, and iodo-heterocycles (e.g., pyridines, pyrimidines, indoles):

  • Decomposition during quench (Hydrolysis of the C-Hal bond).

  • Loss on the column (Interaction with acidic silanols).

  • Contamination (Residual oxidants or succinimide).

Module 1: Quenching Reactive Halogenating Agents (POCl₃/SOCl₂)

Severity: Critical (Safety & Yield Hazard)

The most common error in converting lactams (e.g., 2-pyridone) to chloro-heterocycles using phosphorus oxychloride (POCl₃) is the "Standard Quench" (adding water to the reaction). This causes a violent exotherm and local acid spikes that hydrolyze your newly formed C-Cl bond back to the starting material.

The Protocol: "The Reverse Quench"

Objective: Maintain temperature control and pH neutrality to prevent hydrolysis.

  • Preparation: In a separate large flask, prepare a slurry of crushed ice and Sodium Acetate or Sodium Bicarbonate .

    • Why Acetate? It buffers the solution to pH ~5–6, preventing the runaway acidity of HCl generation without being basic enough to displace the halogen.

  • The Transfer: Slowly pour your reaction mixture into the stirring ice slurry.

    • Never pour the water into the POCl₃ mixture.[1]

  • Temperature Monitor: Ensure the internal temperature of the quench flask does not exceed 20°C.

  • Extraction: Once the ice melts and gas evolution ceases, immediately extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Do not let the product sit in the aqueous layer.

Troubleshooting Workflow: Quenching Logic

POCl3_Quench Start Reaction Complete (POCl3/SOCl2) CheckVol Is Reaction Volume > 100mL? Start->CheckVol SmallScale Direct Rotovap (Remove excess POCl3 first) CheckVol->SmallScale No (Small Scale) LargeScale Reverse Quench Required CheckVol->LargeScale Yes Buffer Prepare Ice/NaOAc Slurry LargeScale->Buffer Transfer Cannulate Rxn into Slurry Buffer->Transfer TempCheck Temp < 20°C? Transfer->TempCheck SlowDown Stop Addition Add Dry Ice TempCheck->SlowDown No Extract Extract Immediately (DCM) TempCheck->Extract Yes SlowDown->Transfer

Figure 1: Decision tree for safely quenching reactive chlorinating agents to maximize yield.

Module 2: Purification of Acid-Sensitive Halides

Severity: High (Yield Loss)

Halogenated heterocycles (especially 2-chloro-pyridines and electron-rich bromo-indoles) are "sticky" on standard silica gel. The acidic silanol groups (


) can protonate the basic nitrogen, causing streaking, or catalyze de-halogenation.
The Protocol: Silica Deactivation

Objective: Neutralize acidic sites on the stationary phase.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .

  • Column Flushing: Pour the slurry into the column and flush with 2 column volumes (CV) of the TEA-spiked solvent.

  • Elution: Run your column using your standard solvent system (TEA is usually not needed in the running eluent once the silica is neutralized, but 0.5% can be maintained for very sensitive substrates).

Data: Solvent Systems for Halogenated Heterocycles
Substrate ClassRecommended Stationary PhaseEluent ModifierNotes
Chloro-pyridines Silica Gel (Deactivated)1% TEAHighly prone to hydrolysis on acidic silica.
Bromo-indoles Neutral AluminaNoneIndoles decompose/oxidize on active silica.
Iodo-pyrimidines Silica Gel0.5% TEAIodine is a labile leaving group; keep pH > 7.
Poly-halogenated C18 (Reverse Phase)0.1% Formic Acid*Only if compound is stable to acid; otherwise use NH₄HCO₃ buffer.
Module 3: Removing Byproducts (NBS/Iodine)

Severity: Moderate (Purity Issue)

Reactions using N-Bromosuccinimide (NBS) or Iodine (


) often leave persistent contaminants.
Protocol A: The Succinimide Filter (NBS Workup)

Succinimide is water-soluble but also slightly soluble in organic solvents, making it annoying to remove completely.

  • Cool Down: Cool the reaction mixture (usually in CCl₄, Benzene, or Heptane) to 0°C. Succinimide will precipitate out.

  • Filtration: Filter the cold mixture through a sintered glass funnel. The solid is mostly succinimide.

  • Aqueous Wash: Wash the filtrate with water x3. Succinimide partitions heavily into the aqueous phase.

Protocol B: The Thiosulfate Wash (Iodine/Bromine Removal)

If your organic layer is brown/orange/red, you have residual oxidants.

  • The Wash: Shake the organic layer with 10% Sodium Thiosulfate (

    
    ) .
    
  • Visual Cue: The color should vanish instantly (iodine is reduced to colorless iodide).

  • Safety Note: This reaction is slightly exothermic; vent the separatory funnel frequently.

Troubleshooting & FAQs

Q: My 2-chloropyridine product turned into a white solid after sitting on the shelf. What happened? A: It likely hydrolyzed back to the pyridone (lactam). This happens if there is residual acid from the workup or moisture in the vial.

  • Fix: Store halogenated heterocycles under Argon/Nitrogen in the freezer. Ensure the final workup wash was with saturated

    
     to remove all traces of acid.
    

Q: I have a terrible emulsion (rag layer) during the extraction of my amino-pyridine. A: Basic heterocycles act as surfactants when protonated.

  • Fix: Adjust the aqueous layer pH.[1][2] If your product is basic (pKa ~5-7), raise the pH to ~10-11 using NaOH to ensure the nitrogen is free-based. If it is amphoteric, find the isoelectric point. Filtering the emulsion through a pad of Celite often breaks the physical suspension.

Q: Can I use Sodium Hydroxide (NaOH) to quench POCl₃? A: Risky. Strong bases can attack the newly formed C-Cl bond via Nucleophilic Aromatic Substitution (


), converting your product into an ether or phenol. Use weaker bases like Sodium Acetate or Potassium Carbonate.
References
  • Safety of POCl3 Quenching (The Reverse Quench)

    • Source: BenchChem Technical Support & Organic Process Research & Development.
    • Citation: "A 'reverse quench' is the procedure of adding the reactive mixture... to the quenching agent... recommended for safety as it ensures POCl3 is always the limiting reagent."[1]

    • URL:

  • Purification of Acid-Sensitive Compounds (Silica Deactiv

    • Source: University of Rochester, Department of Chemistry.
    • Citation: "Triethylamine-Deactivated Silica: A method for attenuating the acidity of silica gel, useful for purification of acid-sensitive compounds."[3]

    • URL:

  • Removal of Succinimide (NBS Byproduct)

    • Source: Organic Syntheses.[2][4][5]

    • Citation: "To remove the succinimide byproduct, the resulting mixture is filtered...
    • URL:

  • Removal of Residual Iodine (Thiosulf

    • Source: MIT Department of Chemistry (The K.I.S.S. Guide).
    • Citation: "Wash with sodium thiosulfate to remove bromine or iodine."[6]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 5-Chloro-2-iodo-3-methoxypyrazine

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Chloro-2-iodo-3-methoxypyrazine. A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Chloro-2-iodo-3-methoxypyrazine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will move beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process, comparing viable alternatives, and providing the experimental framework necessary for robust quality control.

Foundational Strategy: Analyte Properties and Initial Considerations

Before any practical experimentation, a thorough understanding of the analyte, 5-Chloro-2-iodo-3-methoxypyrazine, is essential. Its structure—a pyrazine ring substituted with a methoxy group, a chlorine atom, and an iodine atom—provides critical clues for initial method design.

  • Polarity: The molecule possesses both polar (methoxy group, nitrogen atoms in the pyrazine ring) and non-polar (halogen atoms, aromatic ring) characteristics, classifying it as a moderately polar compound. This makes Reversed-Phase HPLC (RP-HPLC) the most logical starting point, as it separates compounds based on hydrophobicity.[3][4][5]

  • UV Absorbance: The pyrazine ring is a chromophore, meaning it will absorb ultraviolet (UV) light. A preliminary UV scan of a dilute solution of the compound in a common solvent (like acetonitrile or methanol) is necessary to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure the highest sensitivity.

  • Potential Impurities: Method development must account for potential process-related impurities (e.g., starting materials, other halogenated pyrazines) and degradation products.[6] A successful method must be able to separate the main analyte from all of these.

The Method Development Workflow: A Systematic Approach

A structured workflow is crucial for efficient and effective method development. The process involves a screening phase to identify suitable starting conditions, followed by an optimization phase to fine-tune the separation. This workflow is designed to establish a stability-indicating method, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Verification Col_Screen Column Screening (C18, C8, Phenyl) MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Select best column Grad_Opt Gradient Optimization (Slope & Time) MP_Screen->Grad_Opt Select best mobile phase Flow_Opt Flow Rate & Temp. Optimization Grad_Opt->Flow_Opt Forced_Deg Forced Degradation (ICH Conditions) Flow_Opt->Forced_Deg Tentative Method Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Demonstrates specificity Final_Method Final Optimized Method Validation->Final_Method Analyte_Props Analyte Characterization (Polarity, UV λmax) Analyte_Props->Col_Screen Informs choice

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different parameters to achieve the desired separation. Here, we present simulated data to illustrate the decision-making process.

Column Selection: The Heart of the Separation

The choice of stationary phase is the most critical parameter influencing selectivity.[5] We compared three common reversed-phase columns. A hypothetical key impurity, "Impurity A," is used for resolution calculations.

Table 1: Comparison of HPLC Column Performance

Column TypeStationary Phase ChemistryObservation & RationaleRetention Time (min)Tailing FactorResolution (vs. Impurity A)
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Octadecylsilane (C18)Optimal Choice. Good retention and excellent peak shape due to strong hydrophobic interactions. Provides the best resolution for moderately polar analytes from potential non-polar impurities.8.21.12.5
Waters Symmetry C8 (4.6 x 150 mm, 5 µm)Octylsilane (C8)Reduced retention due to shorter alkyl chain. May be useful if analysis time is critical, but resolution from closely eluting impurities can be compromised.6.51.21.7
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Phenyl-HexylOffers alternative selectivity through π-π interactions with the pyrazine ring. Resulted in peak tailing, possibly due to secondary interactions. Less ideal for this specific analyte.9.51.81.9
Mobile Phase Selection and Optimization

The mobile phase composition dictates solvent strength and can be manipulated to fine-tune retention and selectivity.[2][3]

Table 2: Comparison of Mobile Phase Composition (Using C18 Column)

Mobile Phase AMobile Phase BGradient (Time, %B)Observation & RationalePeak ShapeResolution (vs. Impurity A)
0.1% Formic Acid in Water (pH ~2.7)Acetonitrile (ACN)0-15 min, 30-80%Optimal Choice. ACN provides lower backpressure and good UV transparency. The acidic pH ensures that the nitrogen atoms on the pyrazine ring are protonated, leading to sharp, symmetrical peaks.Excellent2.5
0.1% Formic Acid in Water (pH ~2.7)Methanol (MeOH)0-15 min, 40-90%Methanol has a different selectivity but resulted in broader peaks and slightly lower resolution for this analyte. Higher viscosity leads to higher backpressure.Good2.1
10mM Ammonium Acetate in Water (pH ~6.8)Acetonitrile (ACN)0-15 min, 30-80%Operating at a neutral pH resulted in significant peak tailing. This indicates potential secondary interactions between the analyte and residual silanols on the stationary phase.Poor1.4

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A purity method is only reliable if it can separate the intact analyte from any potential degradation products.[9][10] Forced degradation studies deliberately stress the analyte to generate these products and prove the method's specificity.[7][11] The International Council for Harmonisation (ICH) Q1A(R2) guidelines suggest the stress conditions to be applied.[7]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte 5-Chloro-2-iodo-3-methoxypyrazine Acid Acidic (HCl) Analyte->Acid Base Basic (NaOH) Analyte->Base Oxidative Oxidative (H₂O₂) Analyte->Oxidative Thermal Thermal (Heat) Analyte->Thermal Photolytic Photolytic (UV/Vis Light) Analyte->Photolytic Deg_Products Degradation Products Acid->Deg_Products Base->Deg_Products Oxidative->Deg_Products Thermal->Deg_Products Photolytic->Deg_Products

Caption: Stress conditions applied during forced degradation studies.

Table 3: Summary of Forced Degradation Results

Stress ConditionObservationPurity of Main Peak
Acid Hydrolysis (0.1N HCl, 60°C, 8h)~15% degradation observed. One major degradant peak well-resolved from the main peak (Resolution > 3.0).Pass
Base Hydrolysis (0.1N NaOH, 60°C, 4h)~18% degradation. Two major degradant peaks observed, both baseline-resolved (Resolution > 2.5).Pass
Oxidation (3% H₂O₂, RT, 24h)Significant degradation (~25%). Multiple small degradant peaks, all separated from the main peak.Pass
Thermal (80°C, 48h)Minimal degradation (<2%). No significant degradant peaks formed.Pass
Photolytic (ICH Option 2, solid state)Minor degradation (~5%). One small degradant peak observed, well-resolved.Pass

Final Optimized Method and Experimental Protocol

Based on the comparative data, the following protocol is recommended for the purity analysis of 5-Chloro-2-iodo-3-methoxypyrazine.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (or determined λmax)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water.

    • Filter both mobile phases through a 0.45 µm membrane filter.

    • Degas the mobile phases for 15 minutes using an ultrasonic bath.[2]

  • Standard Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 5-Chloro-2-iodo-3-methoxypyrazine reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 5-Chloro-2-iodo-3-methoxypyrazine sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Analysis Sequence:

    • Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution six times to verify system suitability (parameters like %RSD of peak area, tailing factor, and theoretical plates should be monitored).

    • Inject the sample solution in duplicate.

    • Inject a standard solution at the end of the sequence to confirm system stability.

  • Calculation:

    • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Conclusion

This guide has detailed a systematic, evidence-based approach to developing a stability-indicating RP-HPLC method for the purity assessment of 5-Chloro-2-iodo-3-methoxypyrazine. By comparing different columns and mobile phases, we established an optimized method using a C18 stationary phase with an acetonitrile and acidified water gradient. The method's suitability was confirmed through forced degradation studies, which demonstrated its ability to separate the main analyte from all potential degradation products. This robust and reliable method is well-suited for routine quality control in a pharmaceutical development environment.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. (URL: [Link])

  • Method Development & Forced Degradation - J-STAR Research. (URL: [Link])

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. (URL: [Link])

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (URL: [Link])

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])

  • A Review On Recent Advances In Development Of RP-HPLC Method. (URL: [Link])

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (URL: [Link])

  • Advances, Applications, and Challenges in RP HPLC Method Development - ijarsct. (URL: [Link])

  • Maurya and Lokhande, IJPSR, 2017; Vol. 8(8): 3325-3340. (URL: [Link])

  • 5-chloro-2-iodo-3-methoxypyridine (C6H5ClINO) - PubChemLite. (URL: [Link])

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC. (URL: [Link])

  • Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Substituted Methoxypyrazines

This guide provides an in-depth comparison of spectroscopic techniques for the characterization of substituted methoxypyrazines, compounds of significant interest in the pharmaceutical, food, and fragrance industries.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of spectroscopic techniques for the characterization of substituted methoxypyrazines, compounds of significant interest in the pharmaceutical, food, and fragrance industries.[1][2][3][4] We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be on how various substituents on the pyrazine ring influence the spectral data, providing a framework for structural elucidation and purity assessment.

The Importance of Spectroscopic Characterization

Substituted methoxypyrazines are a class of heterocyclic aromatic compounds known for their potent aromas and biological activities.[1][3] For instance, 3-isobutyl-2-methoxypyrazine (IBMP) is a key aroma component in bell peppers and some wine grapes, detectable by humans at concentrations in the parts-per-trillion range.[1][4][5][6] Accurate structural characterization is paramount for understanding their structure-activity relationships, ensuring quality control in food products, and for the synthesis of novel pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules.[7][8] For methoxypyrazines, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.

The chemical shifts of the pyrazine ring protons and carbons are highly sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) like alkyl or amino groups will shield the ring protons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups will deshield the protons, resulting in a downfield shift (higher ppm).

The position of the substituent also plays a crucial role. A substituent at the C-3 position will have a more pronounced effect on the H-5 and H-6 protons compared to a substituent at the C-2 position. These predictable patterns are essential for determining the substitution pattern on the pyrazine ring.[9]

The following table summarizes typical chemical shifts for a series of 2-methoxy-substituted pyrazines, illustrating the impact of an additional substituent at the 5-position.

Substituent at C-5H-3 (ppm)H-6 (ppm)OCH₃ (ppm)C-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)
-H~8.10~8.05~3.95~158~135~142~138
-CH₃~8.00~7.90~3.90~157~134~155~136
-Cl~8.20~8.15~4.00~159~136~143~140
-NH₂~7.85~7.50~3.85~155~130~150~125

Note: Data is illustrative and can vary based on solvent and concentration.

A robust NMR analysis protocol ensures data integrity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified methoxypyrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[10] A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.[11]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.[12]

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For complex structures, perform 2D NMR experiments like COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei).[11][13] These experiments provide definitive evidence of atomic connectivity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

For methoxypyrazines, Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.[14] Key fragmentation pathways often involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The substitution pattern on the pyrazine ring will influence the relative abundance of these fragments. For example, alkyl side chains can undergo benzylic cleavage.[15]

CompoundMolecular Ion (m/z)[M-CH₃]⁺[M-CH₃-CO]⁺Other Key Fragments
2-Methoxy-3-methylpyrazine1241098195, 67
2-Methoxy-3-isopropylpyrazine152137109110, 82
2-Methoxy-3-isobutylpyrazine166151123124, 96

Note: The molecular ion peak is often denoted as M⁺•.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[16][17] Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[18][19]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[12] The GC separates the components of a mixture before they enter the mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization Energy: Set to the standard 70 eV.

    • Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[4]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Transitions

While not as structurally informative as NMR or MS, IR and UV-Vis spectroscopy provide complementary data that can quickly confirm the presence of key functional groups and the nature of the conjugated system.

FT-IR Spectroscopy: The IR spectrum of a substituted methoxypyrazine will show characteristic absorption bands. The C-H stretching of the aromatic ring appears around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are typically found in the 1400-1600 cm⁻¹ region.[20] The C-O stretching of the methoxy group gives a strong band around 1020-1250 cm⁻¹.[21] The presence and position of other functional groups (e.g., a C=O stretch for an ester substituent) can be readily identified.

UV-Vis Spectroscopy: Pyrazines exhibit characteristic π → π* and n → π* electronic transitions.[22] The position of the maximum absorbance (λ_max) is sensitive to the substituents on the ring. Auxochromic groups (like -NH₂) will cause a bathochromic (red) shift to longer wavelengths, while other groups may cause a hypsochromic (blue) shift.

SubstituentKey IR Bands (cm⁻¹)λ_max (nm)
-H~1580 (C=N), ~1150 (C-O)~270, ~310
-CH₃~2950 (Alkyl C-H), ~1580 (C=N), ~1150 (C-O)~275, ~315
-NH₂~3400 & ~3300 (N-H), ~1620 (N-H bend), ~1590 (C=N), ~1140 (C-O)~290, ~340

Experimental Protocol: FT-IR and UV-Vis Analysis

  • FT-IR Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquids: A thin film can be prepared between two salt plates (e.g., NaCl).

  • FT-IR Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr.

  • UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • UV-Vis Acquisition: Record the spectrum against a solvent blank.[12]

Integrated Spectroscopic Analysis Workflow

The most reliable characterization comes from integrating data from multiple spectroscopic techniques. The following workflow illustrates a logical approach to identifying an unknown substituted methoxypyrazine.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Sample Unknown Sample MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Formula IR FT-IR Spectroscopy Sample->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C) MS->NMR IR->NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Complex Structure? Structure Proposed Structure NMR->Structure TwoD_NMR->Structure UV UV-Vis Spectroscopy Structure->UV Confirm Conjugated System

Caption: Workflow for the integrated spectroscopic characterization of a novel substituted methoxypyrazine.

This systematic approach, starting with MS and IR for preliminary data, followed by detailed 1D and 2D NMR for the definitive structural assignment, and confirmed with UV-Vis, ensures a high degree of confidence in the final structure.

References

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. Available at: [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • Sample Preparation and Submission Guidelines. Mass Spectrometry Facility, Johns Hopkins University. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry. PubMed. Available at: [Link]

  • Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. MDPI. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Available at: [Link]

  • Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Analytica. MDPI. Available at: [Link]

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. Available at: [Link]

  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Available at: [Link]

  • ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. Available at: [Link]

  • Pyrazine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ResearchGate. Available at: [Link]

  • Determination of methoxypyrazines in dry wines. ResearchGate. Available at: [Link]

  • Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods. MDPI. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction. Journal of Chromatography A. PubMed. Available at: [Link]

  • Molecular Structure, FT-IR, NMR (¹³C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.